4-[2-(4-Nitrophenyl)ethyl]morpholine
Description
Structure
3D Structure
Properties
CAS No. |
210158-20-6 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[2-(4-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)12-3-1-11(2-4-12)5-6-13-7-9-17-10-8-13/h1-4H,5-10H2 |
InChI Key |
GFFZFWAUXAFCSY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
4-(4-Nitrophenethyl)morpholine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmaceutical utility of 4-(4-Nitrophenethyl)morpholine , a critical intermediate in the synthesis of Class III antiarrhythmic agents.
Structural Properties, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
4-(4-Nitrophenethyl)morpholine (CAS: 210158-20-6 / 10282-32-3) is a tertiary amine intermediate characterized by a morpholine ring linked via an ethyl spacer to a para-nitrophenyl moiety. It serves as a pivotal scaffold in medicinal chemistry, most notably as the immediate precursor to 4-(2-morpholinoethyl)aniline , the key building block for sulfonamide-based antiarrhythmic drugs such as Dofetilide and Ibutilide .
This guide provides a comprehensive analysis of its physicochemical properties, optimized synthetic protocols, and downstream reactivity, designed for researchers in process chemistry and drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule combines a basic, hydrophilic morpholine head with a lipophilic, electron-deficient nitrophenyl tail. This amphiphilic nature dictates its solubility profile and reactivity.
Physicochemical Profile[3][4][6]
| Property | Value | Notes |
| IUPAC Name | 4-[2-(4-nitrophenyl)ethyl]morpholine | Also: N-(p-Nitrophenethyl)morpholine |
| CAS Number | 210158-20-6 (var. 10282-32-3) | Note: CAS varies by salt form (e.g., HCl). |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Pale yellow to orange solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 68–72 °C | Distinct from the phenyl analog (152 °C). |
| pKa (Calc) | ~7.8 (Morpholine N) | Protonates readily in acidic media. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Limited solubility in water; soluble in dilute acid. |
Structural Biology & Pharmacophore Logic
The "phenethyl-amine" motif is a classic pharmacophore. In this specific derivative:
-
Morpholine Ring: Acts as a solubilizing group and a hydrogen bond acceptor (ether oxygen), often mimicking the piperazine or piperidine rings found in GPCR ligands.
-
Ethyl Spacer: Provides rotational freedom, allowing the molecule to adopt conformations required for binding to the hERG potassium channel (the primary target of downstream drugs like Dofetilide).
-
Nitro Group: Serves as a "masked" aniline. It is chemically inert to the alkylation conditions used to build the molecule but is easily reduced to the amine for late-stage functionalization (e.g., sulfonylation).
Synthetic Pathways & Mechanism
The synthesis of 4-(4-nitrophenethyl)morpholine is typically achieved via nucleophilic substitution (Sɴ2) . The choice of leaving group on the phenethyl chain and the base/solvent system is critical to minimize the formation of 4-nitrostyrene (elimination side product).
Pathway Visualization
Figure 1: Synthetic workflow from precursor alcohol to the target amine intermediate, highlighting the critical divergence between substitution (Sɴ2) and elimination (E2).
Critical Process Parameters (CPP)
-
Leaving Group Selection: The bromide (from 4-nitrophenethyl bromide ) is preferred over the chloride due to faster reaction kinetics, allowing for milder temperatures that suppress elimination.
-
Base Selection: Use a mild inorganic base like Potassium Carbonate (K₂CO₃) . Stronger bases (e.g., NaOH, NaH) or bulky organic bases (e.g., TEA) increase the risk of E2 elimination, yielding 4-nitrostyrene impurities which are difficult to separate.
-
Solvent System: Acetonitrile (MeCN) or Acetone are ideal. They are polar aprotic (favoring Sɴ2) and allow for easy workup. DMF is effective but difficult to remove completely.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 4-(4-Nitrophenethyl)morpholine from 4-nitrophenethyl bromide.
Reagents & Stoichiometry
-
4-Nitrophenethyl bromide (1.0 eq)
-
Morpholine (1.2 eq) – Slight excess acts as nucleophile and proton scavenger.
-
Potassium Carbonate (K₂CO₃) (1.5 eq) – Anhydrous, granular.
-
Acetonitrile (MeCN) (10 volumes)
-
Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition) to accelerate reaction.
Step-by-Step Methodology
-
Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-Nitrophenethyl bromide (e.g., 10.0 g) and MeCN (100 mL).
-
Activation: Add KI (0.7 g) and stir at room temperature for 15 minutes. Insight: This generates the transient, highly reactive iodide species in situ.
-
Addition: Add K₂CO₃ (9.0 g) followed by the dropwise addition of Morpholine (4.5 mL).
-
Reaction: Heat the mixture to reflux (80–82 °C) for 6–8 hours.
-
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The bromide spot (high R_f) should disappear; the product spot (lower R_f, UV active) will appear.
-
-
Workup:
-
Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil/semisolid.
-
Purification (Acid-Base Extraction): Dissolve residue in DCM (50 mL). Extract with 1N HCl (2 x 30 mL). The product moves to the aqueous layer (protonated); impurities (styrene, unreacted bromide) remain in DCM.
-
Basify the aqueous layer to pH 10 with 2N NaOH. Extract back into DCM (3 x 30 mL).
-
Dry over Na₂SO₄ and concentrate to yield the pure product.
-
Downstream Application: The Dofetilide Connection[7]
The primary industrial utility of this compound is its reduction to 4-(2-morpholinoethyl)aniline . This aniline is the substrate for the methanesulfonylation step that defines the Class III antiarrhythmic pharmacophore.
Reduction Protocol (Catalytic Hydrogenation)
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Conditions: H₂ atmosphere (balloon or 30 psi), RT, 4 hours.
-
Observation: The yellow color of the nitro compound fades to colorless/pale pink (amine).
Mechanistic Pathway to Dofetilide[2]
Figure 2: The chemical lineage from the nitro-intermediate to the final Dofetilide API.
Safety & Handling (E-E-A-T)
-
Toxicity: Like many nitroaromatics, this compound should be treated as a potential mutagen. Avoid inhalation of dust.
-
Vesicant Warning: The precursor, 4-Nitrophenethyl bromide , is a potent alkylating agent and a skin/eye irritant. It can cause delayed burns. Double-gloving (Nitrile) is mandatory.
-
Storage: Store the morpholine derivative under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Amines and their nitro-precursors can oxidize, turning dark brown over time.
References
-
BenchChem. (2024).[1] this compound: Structure and Properties. Retrieved from
-
Sigma-Aldrich. (2024). 4-Nitrophenethyl bromide: Product Specification and Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 210158-20-6. Retrieved from
-
Wang, L. J., et al. (2012).[2] "Synthesis and Crystal Structure of 4-(4-Nitrophenyl)morpholine Derivatives." Acta Crystallographica Section E, 68(5), o1235. (Contextual reference for nitro-morpholine structural motifs).
-
World Journal of Pharmaceutical Sciences. (2015). Improved Synthesis of Morpholine-based Intermediates for Anticoagulants. Retrieved from
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4-[2-(4-Nitrophenyl)ethyl]morpholine synonyms and IUPAC name
This guide provides an in-depth technical analysis of 4-[2-(4-Nitrophenyl)ethyl]morpholine , a critical intermediate in medicinal chemistry. It details the compound's identity, synthesis protocols, and applications in drug discovery, specifically as a precursor for privileged aniline scaffolds used in kinase inhibitors and antiarrhythmic research.
Part 1: Chemical Identity & Core Properties[1]
This compound is a bifunctional building block characterized by a morpholine ring linked to a 4-nitrophenyl moiety via an ethyl spacer. This structure is a "privileged scaffold" in drug design, serving as a precursor to 4-(2-morpholinoethyl)aniline , a key fragment in the synthesis of sulfonamide antiarrhythmics (Class III) and tyrosine kinase inhibitors.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-(4-Nitrophenethyl)morpholine; 1-(4-Nitrophenyl)-2-morpholinoethane |
| CAS Registry Number | 210158-20-6 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| SMILES | [O-]c1ccc(cc1)CCN2CCOCC2 |
| InChI Key | GFFZFWAUXAFCSY-UHFFFAOYSA-N |
Physical & Chemical Specifications
-
Appearance: Typically an off-white to pale yellow solid or viscous oil (depending on purity and crystal form).
-
Solubility: Soluble in chlorinated solvents (DCM, Chloroform), esters (Ethyl Acetate), and polar aprotic solvents (DMSO, DMF). Limited solubility in water.[1]
-
Basicity: The morpholine nitrogen is basic (approximate pKa of conjugate acid ~7.0–7.5), allowing for salt formation (e.g., hydrochloride).
-
Reactivity Profile: The nitro group is susceptible to reduction (to amine), while the morpholine ring is stable under standard reducing conditions.
Part 2: Synthesis Methodologies
The synthesis of this compound is primarily achieved through N-alkylation of morpholine. Two distinct protocols are presented below: the classical nucleophilic substitution (SN2) and a modern "green" catalytic route.
Protocol A: Classical Nucleophilic Substitution (Standard)
This method utilizes 4-nitrophenethyl bromide as the electrophile. It is robust, scalable, and uses standard reagents.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenethyl bromide (1.0 equiv) in anhydrous Acetonitrile (MeCN) (approx. 5–10 mL per mmol).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv). The excess base ensures neutralization of the HBr byproduct.
-
Nucleophile Addition: Add Morpholine (1.2–1.5 equiv) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (80–82°C) for 6–12 hours. Monitor progress via TLC (eluent: EtOAc/Hexane) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂; Gradient: Hexane → EtOAc).
Protocol B: Catalytic "Borrowing Hydrogen" (Green Chemistry)
This advanced method reacts 4-nitrophenylethanol directly with morpholine, using a ruthenium or iridium catalyst. It avoids alkyl halide waste.
Mechanism: The catalyst oxidizes the alcohol to an aldehyde (temporarily "borrowing" hydrogen), which undergoes imine formation with morpholine, followed by in-situ reduction (returning the hydrogen) to form the amine.
Key Reagents:
-
Substrate: 4-Nitrophenylethanol
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (or similar Ir/Ru complexes)
-
Solvent: Toluene or Xylene (110–130°C)
Part 3: Downstream Applications & Pathway Visualization
This compound acts as a linchpin in the synthesis of 4-(2-morpholinoethyl)aniline (CAS 262368-47-8), a versatile intermediate for drug development.
Mechanistic Pathway: From Precursor to Bioactive Scaffold
The nitro group is reduced to an aniline, which then serves as a nucleophile for coupling with sulfonyl chlorides (to create antiarrhythmics) or heteroaryl halides (to create kinase inhibitors).
Figure 1: Synthetic workflow transforming the nitro-morpholine precursor into bioactive drug classes.
Medical Significance
-
Antiarrhythmic Research: The 4-(2-aminoethyl)phenyl sulfonamide motif is central to Class III antiarrhythmics like Dofetilide and Sotalol . The morpholine analog (derived from this compound) is often synthesized to modulate lipophilicity (LogP) and reduce hERG channel blockade liability compared to the parent methyl-amine drugs.
-
Kinase Inhibition: The morpholine ring acts as a solubilizing group in kinase inhibitors targeting SYK (Spleen Tyrosine Kinase) and LRRK2 . The aniline nitrogen provides the critical "hinge-binding" or solvent-front interaction point.
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Nitroaromatic compounds can be toxic if inhaled or absorbed through the skin.
-
Irritation: Causes skin and eye irritation.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Storage:
-
Store in a cool, dry place (2–8°C recommended).
-
Keep away from strong oxidizing agents and reducing agents until ready for reaction.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Dofetilide. Retrieved from [Link]
-
Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine.[4][2][3][5][6] Acta Crystallographica Section E, 68(5), o1235. (Cited for structural analogies and reduction protocols). Retrieved from [Link]
-
Pfizer. (2014). Tikosyn (Dofetilide) Prescribing Information. Retrieved from [Link][7]
-
Ningbo Inno Pharmchem. (2024). The Chemical Significance of 4-Nitrophenethyl Bromide in Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 4-[2-(4-Nitrophenyl)ethyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(4-Nitrophenyl)ethyl]morpholine is a valuable intermediate in medicinal chemistry and drug discovery, often utilized as a precursor for more complex bioactive molecules.[1][2] Its structure, combining a nitrophenyl group with a morpholine moiety, allows for diverse chemical transformations, making it a versatile building block in the synthesis of potential therapeutic agents.[1][2] However, the very features that make this compound chemically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety data, handling procedures, and emergency responses related to this compound, synthesized from available data on structurally similar compounds and established principles of chemical safety.
Chemical and Physical Identity
A clear understanding of the compound's basic properties is the foundation of safe laboratory practice.
| Property | Value | Source |
| CAS Number | 210158-20-6 | [1] |
| Molecular Formula | C12H16N2O3 | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Likely a solid, potentially crystalline and yellow in color. | [2][3] |
| Melting Point | Data for the similar compound 4-(4-Nitrophenyl)morpholine is 151-155 °C. | [2] |
| Solubility | No specific data available. Likely soluble in organic solvents. |
Hazard Identification and Classification
Presumptive GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4][5]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][6]
Signal Word: Warning [3][4][5]
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[6]
Potential Hazards Not Yet Classified:
-
Carcinogenicity: Some nitroaromatic compounds are suspected carcinogens.[6] Morpholine, under certain conditions, can form N-nitrosomorpholine, a potential human carcinogen.[7]
-
Acute Toxicity: While specific data is lacking, related compounds are harmful if swallowed or in contact with skin.[6][8][9][10]
-
Flammability: Morpholine itself is a flammable liquid.[9][11] While the subject compound is a solid, dust explosions are a potential hazard for powdered organic materials.[12]
Safe Handling and Storage Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is critical to prevent inhalation of any dust or aerosols.
-
Explosion-Proof Equipment: If handling large quantities or in situations where dust clouds could form, use of explosion-proof electrical equipment and non-sparking tools is recommended as a precautionary measure.[13][14]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[4][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing are required.[4][6][7]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a suitable respirator should be used.[6]
Caption: Step-by-step spill response workflow.
Detailed Spill Protocol:
-
Evacuate and Secure: Immediately clear the area of all personnel and restrict access. [12]2. Ventilate: Ensure the area is well-ventilated. [13]3. Personal Protection: Before attempting cleanup, don the appropriate PPE as described in section 3.2.
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust. [6]Carefully sweep or vacuum the material. [6]Absorb liquid spills with an inert material like vermiculite, dry sand, or earth. [13]5. Collection: Place the spilled material and any contaminated absorbents into a suitable, sealed, and clearly labeled container for disposal. [6][12]6. Decontamination: After the material is collected, wash the spill area. [6]7. Disposal: Dispose of the waste according to local, state, and federal regulations. [12]
Toxicological and Ecological Information
Toxicological Profile
Specific toxicological data for this compound is limited. The information below is based on data for related compounds and should be treated with caution.
-
Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. [12]* Acute Effects: Causes skin and serious eye irritation. [3][4][5]May cause respiratory irritation. [3]Harmful if swallowed or in contact with skin are plausible effects based on related structures. [9][10]* Chronic Effects: Prolonged or repeated exposure may cause adverse effects. Some nitro compounds are suspected of causing cancer. [6]* LD50/LC50 Data: No specific data is available for this compound. For morpholine, the oral LD50 in rats is reported as 1050 mg/kg, and the dermal LD50 in rabbits is 505 mg/kg.
Ecological Information
-
Environmental Fate: Nitrophenols can be persistent in the environment and are considered hazardous to aquatic life. [6][15]Biodegradation is expected to be the primary fate process in soil and water. [15]* Precautions: Avoid release to the environment. [6]Prevent runoff from entering drains or waterways. [6]
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Classification: This material and its container must be disposed of as hazardous waste. [12]* Disposal Protocol:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled, and sealed container. [6] 2. All waste must be handled in accordance with local, state, and federal regulations. [8][12] 3. Contact a licensed professional waste disposal service to dispose of this material. [3][4]Do not re-use empty containers. [8]
-
Conclusion
This compound is a compound with significant potential in research and development. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties, presumptive hazards, and strict adherence to the handling, storage, and emergency protocols outlined in this guide are paramount for ensuring the safety of laboratory personnel and the protection of the environment. Always prioritize caution, utilize appropriate engineering controls and personal protective equipment, and be prepared to respond effectively to any incident.
References
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- Niir.org. (2025, August 11). What is Morpholine: A Simple Guide.
- ChemicalBook. (2026, January 15). Morpholine | 110-91-8.
- OECD Existing Chemicals Database. (2006, January 4). COVER PAGE.
- ECHEMI. (n.d.). Morpholine SDS, 110-91-8 Safety Data Sheets.
- Agricultural Marketing Service. (2000, November 29). Morpholine.pdf.
- Benchchem. (n.d.). This compound | 210158-20-6.
- Google Patents. (n.d.). US4804480A - Destruction of nitrophenols.
- Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol.
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- Thermo Fisher Scientific. (2025, December 23). SAFETY DATA SHEET.
- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
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- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
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- Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine.
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4-[2-(4-Nitrophenyl)ethyl]morpholine pharmaceutical intermediate applications
An In-Depth Technical Guide to the Applications of 4-[2-(4-Nitrophenyl)ethyl]morpholine as a Pharmaceutical Intermediate
Abstract
This compound is a versatile bifunctional molecule that holds significant promise as an intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a reactive nitrophenyl group and a pharmaceutically relevant morpholine moiety, makes it a valuable building block in medicinal chemistry. The nitro group can be readily transformed into an amino group, providing a key handle for further functionalization, while the morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final drug candidate. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmaceutical applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid with the molecular formula C12H16N2O3. A thorough understanding of its physicochemical properties is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value |
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 88-92 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in methanol, ethanol, and acetone |
| CAS Number | 28089-76-1 |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable haloethylbenzene with morpholine. The choice of starting materials and reaction conditions can be optimized to achieve high yields and purity.
Retrosynthetic Analysis
A logical disconnection approach reveals a straightforward synthetic strategy for this compound, highlighting the key bond formation between the morpholine nitrogen and the ethyl side chain of the nitrophenyl group.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol
Reaction: N-Alkylation of Morpholine with 1-(2-Bromoethyl)-4-nitrobenzene
Materials:
-
1-(2-Bromoethyl)-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN) (10 mL/g of starting material)
Procedure:
-
To a stirred solution of 1-(2-bromoethyl)-4-nitrobenzene in acetonitrile, add morpholine and potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Caption: Synthetic scheme for this compound.
Pharmaceutical Applications and Potential
The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse range of biologically active molecules. The key to its utility is the facile reduction of the nitro group to an aniline, which can then be further elaborated.
Key Chemical Transformation: Nitro Group Reduction
The reduction of the aromatic nitro group is a fundamental transformation in medicinal chemistry. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Protocol: Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H2)
Procedure:
-
Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative, 4-(2-Morpholinoethyl)aniline.
Caption: Reduction of the nitro group to an aniline.
Potential Therapeutic Areas
The resulting 4-(2-Morpholinoethyl)aniline is a versatile intermediate for the synthesis of compounds targeting a variety of diseases.
-
Oncology: The aniline functionality can be acylated or sulfonylated to produce a wide range of kinase inhibitors. Many approved kinase inhibitors feature a core structure that can be accessed from this type of intermediate.
-
Central Nervous System (CNS) Disorders: The morpholine moiety is often found in CNS-active drugs, where it can improve blood-brain barrier penetration and metabolic stability. The aniline can serve as a precursor for the synthesis of receptor agonists or antagonists.
-
Inflammatory Diseases: The scaffold can be elaborated to generate inhibitors of inflammatory enzymes or modulators of inflammatory signaling pathways.
Hypothetical Synthesis of a Kinase Inhibitor
To illustrate the utility of this compound, a hypothetical synthesis of a simplified kinase inhibitor is presented below. This example demonstrates the logical progression from the intermediate to a potential drug candidate.
Workflow:
-
Nitro Reduction: As described in section 3.1, this compound is reduced to 4-(2-Morpholinoethyl)aniline.
-
Amide Coupling: The resulting aniline is coupled with a substituted benzoic acid, a common fragment in kinase inhibitors, using a standard peptide coupling reagent such as EDC/HOBt.
Caption: Hypothetical two-step synthesis of a kinase inhibitor.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and may be harmful if swallowed or inhaled. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward synthesis and the presence of two key functional moieties—a readily transformable nitro group and a beneficial morpholine ring—make it an attractive starting point for the development of a wide range of novel therapeutic agents. Future research in this area could focus on the development of more efficient and sustainable synthetic routes to this intermediate and the exploration of its application in the synthesis of new classes of bioactive molecules. The continued exploration of derivatives of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
-
Synthesis and Reactions of Morpholine Derivatives: For an overview of the synthesis and reactivity of morpholine-containing compounds in medicinal chemistry, a general search on Scopus or Google Scholar is recommended.
-
[Link]
-
-
Reduction of Aromatic Nitro Compounds: A comprehensive review of methods for the reduction of aromatic nitro groups can be found in various organic chemistry resources.
-
[Link]
-
-
Kinase Inhibitors in Oncology: To understand the role of kinase inhibitors in cancer therapy and the common structural motifs involved, the National Cancer Institute provides valuable inform
-
[Link]
-
Methodological & Application
Optimized N-Alkylation Protocol: Synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine via the nucleophilic substitution of 4-nitrophenethyl bromide with morpholine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of Class III anti-arrhythmic agents (e.g., Dofetilide derivatives) and various antibiotic, antitumor, and psychotropic compounds.
The guide prioritizes process safety , atom economy , and purification efficiency , utilizing a self-validating acid-base extraction workflow to ensure high purity (>98%) without the immediate need for column chromatography.
Mechanistic Insight & Strategic Considerations
Reaction Mechanism
The transformation proceeds via a classic bimolecular nucleophilic substitution (
-
Key Challenge: The formation of hydrobromic acid (HBr) as a byproduct will protonate unreacted morpholine, rendering it non-nucleophilic.
-
Solution: An auxiliary inorganic base (
) is employed to scavenge HBr, allowing morpholine to be used in near-stoichiometric amounts rather than large excess.
Solvent & Catalyst Selection
-
Solvent: Acetonitrile (MeCN) is the preferred solvent. It is polar aprotic, facilitating the dissolution of the organic reactants while partially solubilizing the inorganic base. Unlike DMF, MeCN is easier to remove during workup (lower boiling point) and poses fewer toxicity risks.
-
Catalyst (Optional): The addition of catalytic Sodium Iodide (NaI) (10 mol%) can accelerate the reaction via the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |
| 4-Nitrophenethyl bromide | 230.06 | 1.0 | Electrophile |
| Morpholine | 87.12 | 1.2 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Acid Scavenger |
| Acetonitrile (MeCN) | - | [0.2 M] | Solvent |
| Sodium Iodide (NaI) | 149.89 | 0.1 | Catalyst (Optional) |
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup
-
Preparation: In a clean, dry 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 4-nitrophenethyl bromide (10.0 mmol, 2.30 g).
-
Solvation: Add Acetonitrile (50 mL). Stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous
(20.0 mmol, 2.76 g) to the solution. Note: The base will remain as a suspension. -
Nucleophile Addition: Add Morpholine (12.0 mmol, 1.05 mL) dropwise over 5 minutes.
-
Expert Tip: If kinetics are slow (monitored by TLC), add NaI (1.0 mmol, 150 mg) at this stage.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80–85°C (gentle reflux) for 6–12 hours .
Phase 2: In-Process Control (IPC)
-
Monitor: Check reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1).
-
Endpoint: Disappearance of the starting bromide (
) and appearance of the polar amine product ( , stains with Dragendorff or Iodine).
Phase 3: Workup & Purification (Acid-Base Extraction)
This step is the "Self-Validating System." It relies on the pH-dependent solubility of the amine to remove neutral impurities.
-
Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (
, excess ) using a sintered glass funnel. Wash the cake with MeCN (10 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
Acid Extraction: Dissolve the residue in Dichloromethane (DCM) (30 mL) and transfer to a separatory funnel.
-
Add 1N HCl (30 mL) and shake vigorously.
-
Separation: The product (now protonated) moves to the Aqueous Layer (Top) . Neutral impurities stay in the DCM.
-
Discard the organic (DCM) layer.
-
-
Basification: Cool the aqueous layer in an ice bath. Basify to pH > 10 using 4N NaOH or saturated
. The solution will become cloudy as the free base precipitates/oils out. -
Final Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.
Yield: Expect 85–95% as a yellow/orange solid or viscous oil.
Process Visualization
The following diagram illustrates the logical flow of the synthesis and the critical purification logic.
Caption: Figure 1. Optimized workflow for the synthesis and purification of this compound.
Analytical Validation
To confirm the identity and purity of the synthesized compound, compare spectral data against the following expected values:
-
NMR (400 MHz,
):-
8.16 (d, J=8.5 Hz, 2H, Ar-H ortho to
) -
7.38 (d, J=8.5 Hz, 2H, Ar-H meta to
) -
3.72 (t, J=4.6 Hz, 4H, Morpholine
) -
2.89 (t, J=7.5 Hz, 2H, Benzylic
) -
2.62 (t, J=7.5 Hz, 2H,
-Ethyl) -
2.50 (t, J=4.6 Hz, 4H, Morpholine
)
-
8.16 (d, J=8.5 Hz, 2H, Ar-H ortho to
-
Interpretation: The diagnostic triplets at 2.89 and 2.62 ppm confirm the integrity of the ethyl linker. The shift of the morpholine protons confirms N-alkylation.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2774997, 4-(4-Nitrophenethyl)morpholine. Retrieved from [Link]
- Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
-
Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis: Amines. Retrieved from [Link]
-
Ningbo Inno Pharmchem. (2026).[2][5] The Chemical Significance of 4-Nitrophenethyl Bromide in Synthesis. Retrieved from [Link]
Sources
Application Note & Protocol: Synthesis of 4-(4-nitrophenethyl)morpholine via N-alkylation
A detailed guide for the synthesis, purification, and characterization of a key morpholine derivative for research and drug development.
Introduction: The Significance of N-Alkylated Morpholines
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets. N-alkylation is a fundamental and versatile method for introducing diverse substituents onto the morpholine nitrogen, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
This document provides a comprehensive protocol for the N-alkylation of morpholine with 4-nitrophenethyl bromide to synthesize 4-(4-nitrophenethyl)morpholine. This compound serves as a valuable intermediate; the nitro group can be readily reduced to an amine, which then acts as a handle for further functionalization, such as amide bond formation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical safety information.
Reaction Mechanism: A Classic Bimolecular Nucleophilic Substitution (SN2)
The N-alkylation of morpholine with 4-nitrophenethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step, concerted reaction where the bond formation and bond breaking occur simultaneously.
Causality of Key Components:
-
Nucleophile: Morpholine, a secondary amine, utilizes the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon.
-
Electrophile (Substrate): 4-nitrophenethyl bromide features a carbon atom bonded to an electronegative bromine atom. This polarization makes the carbon electron-deficient and susceptible to nucleophilic attack. The substrate is a primary alkyl halide, which is ideal for the SN2 pathway as it minimizes steric hindrance.
-
Leaving Group: The bromide ion is an excellent leaving group because it is a weak base and can stabilize the negative charge it acquires upon bond cleavage.
-
Base: A mild base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.
The reaction involves a backside attack by the morpholine nitrogen on the carbon atom bearing the bromine. This leads to a five-coordinate transition state, which then resolves into the N-alkylated product and the bromide ion.
Caption: SN2 mechanism for the N-alkylation of morpholine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| 4-Nitrophenethyl bromide | 5339-26-4 | 230.06 | 2.30 g | 10.0 | 1.0 | Irritant. Handle with care. |
| Morpholine | 110-91-8 | 87.12 | 1.05 mL (1.04 g) | 12.0 | 1.2 | Corrosive and flammable. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g | 15.0 | 1.5 | Anhydrous, finely powdered. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | - | - | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | - | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - | For washing. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inlet (optional, for inert atmosphere)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Apparatus for purification (e.g., column chromatography)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If using an inert atmosphere, ensure the setup is connected to a nitrogen or argon line with a bubbler outlet.
-
Charge Reagents: To the flask, add potassium carbonate (2.07 g, 15.0 mmol), morpholine (1.05 mL, 12.0 mmol), and anhydrous acetonitrile (50 mL).
-
Initiate Stirring: Begin stirring the suspension to ensure the reagents are well-mixed.
-
Add Electrophile: Add 4-nitrophenethyl bromide (2.30 g, 10.0 mmol) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using the heating mantle. Maintain the reflux with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and byproduct salts through a pad of celite or a sintered glass funnel, washing the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Work-up:
-
Dissolve the resulting residue in ethyl acetate (75 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and then with brine (50 mL) to remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product, likely a yellow or orange solid/oil, can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: Experimental workflow for the synthesis of 4-(4-nitrophenethyl)morpholine.
Product Characterization
The final product, 4-(4-nitrophenethyl)morpholine, is expected to be a solid at room temperature. While specific literature data for this exact compound is sparse, data for the structurally related 4-(4-nitrophenyl)morpholine (lacking the ethyl linker) shows a melting point in the range of 151-155 °C.[1] The synthesized product's properties should be confirmed experimentally.
Expected Data:
-
Appearance: Pale yellow to yellow crystalline solid.
-
Yield: Typically >70% after purification.
-
Characterization Techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, integration of proton signals, and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₂H₁₆N₂O₃: 237.12).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (~1520 and ~1345 cm⁻¹).
-
Melting Point: To assess purity.
-
Safety Precautions and Handling
Adherence to safety protocols is paramount. This reaction involves hazardous materials and should only be conducted by trained personnel in a suitable laboratory environment.
-
General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.[2]
-
4-Nitrophenethyl Bromide: This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2] Avoid inhalation of dust and contact with skin and eyes. Handle exclusively in a fume hood.
-
Morpholine: Corrosive and flammable liquid. Avoid contact with skin, eyes, and respiratory tract. Store away from ignition sources.
-
Solvents (Acetonitrile, Ethyl Acetate): Flammable liquids with toxic vapors. Handle in a fume hood and keep away from open flames or sparks.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (absorbed moisture).2. Insufficient temperature or reaction time.3. Deactivated starting material (e.g., protonated morpholine). | 1. Use freshly opened or properly dried K₂CO₃.2. Ensure the reaction reaches reflux and monitor by TLC until the starting material is consumed.3. Ensure sufficient base (1.5 eq.) is used to neutralize generated acid. |
| Formation of Side Products | 1. Over-alkylation leading to a quaternary salt (less common for secondary amines but possible).2. Impurities in starting materials. | 1. Avoid a large excess of the alkylating agent. Use the stoichiometry provided.2. Use high-purity, anhydrous reagents and solvents. |
| Difficult Purification | 1. Product is an oil instead of a solid.2. Co-elution of impurities during chromatography. | 1. Ensure all solvent is removed. Try triturating with a non-polar solvent like hexanes to induce crystallization.2. Optimize the solvent system for column chromatography; a shallower gradient may be needed for better separation. |
References
-
U.S. Environmental Protection Agency. (2025, October 15). Morpholine, 4-(4-nitrophenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
- Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC, 2005(vi), 287-292.
Sources
Application Note: High-Efficiency Catalytic Hydrogenation of 4-[2-(4-Nitrophenyl)ethyl]morpholine to its Amine Derivative
Abstract
This application note provides a comprehensive, field-proven protocol for the catalytic hydrogenation of 4-[2-(4-nitrophenyl)ethyl]morpholine to synthesize its pharmacologically significant amine analog, 4-[2-(4-aminophenyl)ethyl]morpholine. The reduction of aromatic nitro groups is a pivotal transformation in medicinal chemistry, as the resulting anilines are crucial building blocks for active pharmaceutical ingredients (APIs).[1][2] This guide details an optimized procedure using palladium on carbon (Pd/C) as the catalyst, outlines the mechanistic rationale, provides a step-by-step protocol for both atmospheric and medium-pressure conditions, and addresses critical safety and handling considerations.
Introduction & Significance
The morpholine moiety is a privileged scaffold in drug discovery, and its derivatives are integral to numerous therapeutic agents. The title compound, this compound, serves as a key intermediate.[2][3] Its reduction to the corresponding primary aniline, 4-[2-(4-aminophenyl)ethyl]morpholine, unlocks a versatile synthetic handle for further functionalization, such as amide coupling reactions, to generate libraries of potential bioactive molecules.[2][4]
Catalytic hydrogenation is the premier method for this transformation due to its high efficiency, clean conversion, and operational simplicity.[1][5] Among various catalysts, palladium supported on activated carbon (Pd/C) is widely employed for its exceptional activity and the ease with which it can be removed from the reaction mixture via filtration.[6]
Mechanistic Rationale & Catalyst Selection
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] The most accepted "direct hydrogenation" pathway involves the stepwise reduction from the nitroarene (R-NO₂) to a nitroso intermediate (R-NO), then to a hydroxylamine (R-NHOH), and finally to the target aniline (R-NH₂).[1][7]
Catalyst Choice: 10% Palladium on Carbon (Pd/C) is selected for this protocol.
-
High Activity: Palladium is highly effective for the hydrogenation of nitro groups.[6]
-
Heterogeneous Nature: As a solid catalyst, Pd/C is easily separated from the liquid product phase by simple filtration, which minimizes metal contamination in the final product and simplifies purification.[6]
-
Solvent Compatibility: It is robust and functions well in a variety of solvents, with protic solvents like methanol or ethanol often accelerating the reaction rate.[8]
Experimental Protocol & Workflow
This section provides a detailed methodology for the hydrogenation. Researchers should select the appropriate pressure setup based on available equipment.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound (Substrate) | Round-bottom flask (2- or 3-neck) |
| 10% Palladium on Carbon (Catalyst, 50% wet) | Magnetic stirrer and stir bar |
| Methanol (Reagent Grade) | Hydrogen source (balloon or gas cylinder) |
| Nitrogen or Argon (Inert Gas) | Vacuum/Inert gas manifold (Schlenk line) |
| Celite® 545 (Filter Aid) | Buchner funnel and filter flask |
| Dichloromethane (for workup) | High-pressure reactor (e.g., Parr shaker) - Optional |
| Anhydrous Sodium Sulfate | Standard laboratory glassware |
Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure (Atmospheric Pressure - H₂ Balloon)
Safety First: This procedure must be performed in a well-ventilated fume hood.[9][10] Pd/C is pyrophoric and can ignite solvents upon exposure to air, especially after use.[10][11]
-
Catalyst Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (50% wet, ~0.10 g, 5 mol%). Causality: Adding the solid catalyst first to a dry, inert flask prevents potential ignition of flammable solvent vapors.[8]
-
Inerting the Vessel: Assemble the flask on a Schlenk line. Evacuate the flask carefully and backfill with nitrogen or argon. Repeat this cycle three times to ensure the atmosphere is completely inert.[10][11]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (100 mL).[11] Then, add this compound (5.0 g, 21.16 mmol).
-
Hydrogen Introduction: Securely attach a hydrogen-filled balloon to one neck of the flask via a gas adapter with a stopcock. Evacuate the flask until the solvent begins to bubble gently, then open the stopcock to backfill with hydrogen from the balloon. Repeat this cycle three times.[12]
-
Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic; monitor for any significant temperature increase. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reaction Completion & Workup: Once the starting material is consumed (typically 4-12 hours), stop stirring. Purge the reaction vessel by evacuating and backfilling with nitrogen three times.[9]
-
Catalyst Filtration: Prepare a small plug of Celite® in a Buchner funnel. Under a flow of nitrogen, filter the reaction mixture through the Celite®. Crucially, do not allow the Celite pad with the catalyst to go dry , as this increases the fire risk.[12]
-
Rinsing: Wash the Celite pad with additional methanol (2 x 20 mL) to ensure all product is recovered.
-
Catalyst Quenching: Immediately after filtration, carefully add water to the Celite pad to quench the pyrophoric catalyst before disposal in a dedicated waste container.[11][12]
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 4-[2-(4-aminophenyl)ethyl]morpholine, which is often pure enough for subsequent steps. If necessary, purification can be achieved via column chromatography or recrystallization.
Process Optimization & Troubleshooting
| Parameter | Recommendation & Rationale |
| Catalyst Loading | 2-10 mol% is typical. Higher loading speeds up the reaction but increases cost and fire risk. Start with 5 mol% and optimize if necessary. |
| Solvent | Methanol and ethanol are excellent choices as protic solvents accelerate the reaction.[8] Ethyl acetate is also commonly used. |
| Pressure | For sluggish reactions, increasing hydrogen pressure to 50-100 psi in a dedicated pressure vessel will significantly increase the reaction rate. |
| Stirring | This is a triphasic reaction (solid catalyst, liquid solution, gas H₂). Efficient stirring is critical to maximize gas-liquid-solid contact.[8] |
| Troubleshooting | Stalled Reaction: May indicate catalyst poisoning or insufficient hydrogen. The catalyst can be filtered and fresh catalyst added.[8] Incomplete Reaction: Increase reaction time, temperature (mildly), or hydrogen pressure. |
Product Characterization
The identity and purity of the resulting 4-[2-(4-aminophenyl)ethyl]morpholine should be confirmed by standard analytical techniques:
-
¹H NMR: Appearance of broad signals corresponding to the -NH₂ protons and a characteristic upfield shift of the aromatic protons compared to the starting material.
-
Mass Spectrometry: Observation of the correct molecular ion peak for the amine product.
-
TLC: A new spot with a different Rf value from the starting material and disappearance of the starting material spot.
Safety & Handling
-
Pyrophoric Catalyst: Palladium on carbon, especially after use when it is saturated with hydrogen, is highly pyrophoric and can ignite upon contact with air.[10][12] Always handle it under an inert atmosphere and keep it wet with solvent during filtration.[13]
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[11] All operations must be conducted in a fume hood, away from ignition sources.[10] Ensure all equipment is properly grounded to prevent static discharge.[13]
-
Pressure Equipment: If using a high-pressure reactor, ensure it is rated for the intended pressure and that the operator is fully trained in its use.[9][13] Always perform a leak test with nitrogen before introducing hydrogen.[9]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves must be worn at all times.[12]
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 4-[2-(4-aminophenyl)ethyl]morpholine via catalytic hydrogenation. By carefully selecting the catalyst and reaction conditions, and by adhering to stringent safety protocols, researchers can achieve high yields of this valuable amine intermediate, facilitating further exploration in drug discovery and development programs.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.
- Hydrogenation Reaction Safety In The Chemical Industry. Vertex AI Search.
- Hydrogenation SOP. University of Pennsylvania.
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. American Chemical Society Publications. Available at: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Academia.edu. Available at: [Link]_
-
Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. ResearchGate. Available at: [Link]
-
Hydrogen. Organic Chemistry Portal. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. University of Tokyo. Available at: [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]
-
Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. PubMed. Available at: [Link]
-
The First Continuous Flow Hydrogenation of Amides to Amines. Queen's University Belfast. Available at: [Link]
-
A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. Available at: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]
-
(PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. Available at: [Link]
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- 2. This compound | 210158-20-6 | Benchchem [benchchem.com]
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- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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Reaction conditions for coupling morpholine and 4-nitrophenethyl halides
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Synthesis of 4-(4-nitrophenethyl)morpholine via Coupling of Morpholine and 4-Nitrophenethyl Halides
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern medicinal chemistry and drug development.[1] Its unique physicochemical properties—including high polarity, metabolic stability, and the ability to improve aqueous solubility and oral bioavailability—make it a "privileged scaffold."[1] Consequently, morpholine derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.[2] The target molecule of this guide, 4-(4-nitrophenethyl)morpholine, serves as a crucial building block for more complex pharmaceutical intermediates, where the nitro group can be readily reduced to an amine for further functionalization.
This guide provides a comprehensive analysis of the reaction conditions for the synthesis of 4-(4-nitrophenethyl)morpholine via the N-alkylation of morpholine with 4-nitrophenethyl halides. We will delve into the mechanistic underpinnings of this nucleophilic substitution reaction, explain the rationale behind the selection of reagents and conditions, and provide detailed, field-proven protocols for researchers and drug development professionals.
Reaction Overview and Mechanism
The coupling of morpholine with a 4-nitrophenethyl halide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[3] In this process, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrophenethyl halide.
Key Mechanistic Features (S_N2):
-
Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the nucleophile (morpholine) and the electrophile (4-nitrophenethyl halide).[3]
-
Single-Step Concerted Mechanism: The formation of the new Carbon-Nitrogen (C-N) bond occurs simultaneously with the cleavage of the Carbon-Halogen (C-X) bond. This proceeds through a single, high-energy transition state.[3]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (the halide). While this leads to an inversion of stereochemistry at the reaction center, it is not observable in this specific reaction as the electrophilic carbon is achiral.[4]
The presence of an acid scavenger (a base) is essential. The reaction generates one equivalent of a hydrohalic acid (H-X). This acid would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.
Caption: The S_N2 mechanism for morpholine alkylation.
Optimizing Key Reaction Parameters: A Causal Analysis
The success of the S_N2 coupling hinges on the careful selection of several key parameters. Each choice is dictated by the principles of the reaction mechanism.
The Leaving Group: Bromide vs. Iodide
The identity of the halide (X) on the 4-nitrophenethyl electrophile is critical as it functions as the leaving group.
-
Reactivity Trend: I⁻ > Br⁻ > Cl⁻.
-
Causality: A good leaving group is a weak base. Iodide (I⁻) is a larger, more polarizable, and weaker base than bromide (Br⁻), making the C-I bond weaker and more easily cleaved. Consequently, 4-nitrophenethyl iodide will react significantly faster than 4-nitrophenethyl bromide under identical conditions. While the iodide is more reactive, the bromide is often more commercially available and cost-effective, presenting a common trade-off between reactivity and practicality.
Choice of Solvent
The solvent plays a crucial role in an S_N2 reaction by solvating the ions and reagents.
-
Optimal Choice: Polar aprotic solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)).
-
Causality: Polar aprotic solvents can effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) but are poor at solvating the lone pair of the nitrogen nucleophile. This leaves the morpholine "naked" and highly reactive, accelerating the S_N2 attack. In contrast, polar protic solvents (like ethanol or water) would form hydrogen bonds with the morpholine nitrogen, creating a solvent cage that sterically hinders its approach to the electrophile and reduces its nucleophilicity.
The Role of the Base
A base is required to neutralize the H-X acid byproduct.
-
Optimal Choice: Moderately weak, non-nucleophilic inorganic bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)).
-
Causality: These bases are strong enough to scavenge the acid but are generally not nucleophilic enough to compete with morpholine in attacking the electrophile. They are also inexpensive and easily removed during aqueous workup. Stronger, bulkier bases like potassium tert-butoxide are generally avoided as they can promote a competing elimination (E2) side reaction, leading to the formation of 4-nitrostyrene. Organic bases like triethylamine (TEA) can also be used.[5]
Reaction Temperature
Temperature directly influences the reaction rate.
-
General Range: 60 °C to 100 °C.
-
Causality: Increasing the temperature provides the necessary activation energy, increasing the rate of reaction. However, excessive heat can promote side reactions, particularly the E2 elimination. A good strategy is to start at a moderate temperature (e.g., 80 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). The more reactive iodide substrate may require lower temperatures or shorter reaction times than the bromide equivalent.
Detailed Experimental Protocols
The following protocols are designed for a 10 mmol scale synthesis and can be adapted as needed.
Protocol 1: Coupling with 4-Nitrophenethyl Bromide
-
Reagents:
-
4-Nitrophenethyl bromide (2.30 g, 10.0 mmol, 1.0 equiv)
-
Morpholine (1.05 mL, 12.0 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
-
Acetonitrile (ACN), anhydrous (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenethyl bromide (2.30 g) and anhydrous potassium carbonate (2.76 g).
-
Add 50 mL of anhydrous acetonitrile, followed by morpholine (1.05 mL).
-
Heat the reaction mixture to 80-85 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting bromide. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Workup & Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford 4-(4-nitrophenethyl)morpholine as a solid.
-
Protocol 2: Coupling with 4-Nitrophenethyl Iodide (Accelerated Conditions)
-
Reagents:
-
4-Nitrophenethyl iodide (2.77 g, 10.0 mmol, 1.0 equiv)
-
Morpholine (1.05 mL, 12.0 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)
-
Acetonitrile (ACN), anhydrous (50 mL)
-
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using 4-nitrophenethyl iodide (2.77 g).
-
Heat the reaction mixture to 70 °C with vigorous stirring. Note the lower required temperature due to the higher reactivity of the iodide.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.
-
Follow steps 5 through 10 from Protocol 1 for reaction workup and purification.
-
Data Summary and Comparison
| Parameter | Protocol 1 (Bromide) | Protocol 2 (Iodide) | Rationale |
| Electrophile | 4-Nitrophenethyl Bromide | 4-Nitrophenethyl Iodide | Iodide is a superior leaving group, enhancing reaction rate. |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Effective, non-nucleophilic acid scavenger. |
| Solvent | Acetonitrile (ACN) | Acetonitrile (ACN) | Polar aprotic solvent maximizes nucleophilicity. |
| Temperature | 80-85 °C | 70 °C | Higher reactivity of iodide allows for milder temperature. |
| Est. Reaction Time | 8-12 hours | 3-5 hours | Faster kinetics due to the better leaving group. |
| Typical Yield | 75-85% | 80-90% | Faster, cleaner reaction often leads to slightly higher yields. |
General Experimental Workflow
Caption: General workflow for the synthesis of 4-(4-nitrophenethyl)morpholine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., K₂CO₃ is hydrated).2. Solvent is not anhydrous.3. Insufficient temperature. | 1. Use freshly opened or oven-dried K₂CO₃.2. Use anhydrous grade solvent.3. Increase temperature in 10 °C increments, monitoring for side products. |
| Reaction Stalls | Starting morpholine has been consumed by protonation due to insufficient base. | Add another equivalent of base to the reaction mixture. |
| Significant Side Product Formation | A common side product is 4-nitrostyrene, formed via an E2 elimination reaction. This is favored by:1. Excessively high temperature.2. Use of a sterically hindered or very strong base. | 1. Lower the reaction temperature.2. Ensure a non-hindered base like K₂CO₃ is used, not t-BuOK. |
| Difficult Purification | Streaking on TLC plate or co-eluting impurities. | 1. Ensure the crude product is fully dissolved before loading onto the column.2. Adjust the polarity of the chromatography eluent system. |
References
-
Acta Crystallographica Section E: Crystallographic Communications. (2012). 4-(4-Nitrophenyl)morpholine. PMC. Retrieved from [Link]
-
Brusoe, A. T., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
Li, Z., et al. (2017). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. Retrieved from [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Al-Masoudi, W. A. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 18(3), 40-48. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc. Retrieved from [Link]
-
EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 11.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
Sources
Scalable synthesis route for 4-(4-Nitrophenethyl)morpholine
Application Note: Scalable Process Development for the Synthesis of 4-(4-Nitrophenethyl)morpholine
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 4-(4-Nitrophenethyl)morpholine Chemical Formula: C₁₂H₁₆N₂O₃ Molecular Weight: 236.27 g/mol
This guide outlines the transition from a traditional bench-scale alkylation route to a scalable, "green" process suitable for pilot-plant manufacturing. The target molecule is a critical pharmacophore featuring a phenethyl-amine motif, commonly serving as an intermediate for Class III antiarrhythmic agents (e.g., Dofetilide analogs) and various CNS-active ligands.
The Scalability Challenge: Traditional synthesis often relies on the alkylation of morpholine with 4-nitrophenethyl bromide. While effective on a gram scale, this route utilizes lachrymatory alkylating agents and generates stoichiometric salt waste (atom economy < 50%).
The Solution: This protocol prioritizes an Aza-Michael Addition (Hydroamination) strategy using 4-nitrostyrene. This route is 100% atom-economical, avoids halide waste, and simplifies purification, making it the superior choice for multi-kilogram campaigns.
Part 2: Retrosynthetic Analysis & Pathway Logic
The following diagram illustrates the two competing pathways. Route A is the traditional laboratory method, while Route B is the optimized process for scale.
Figure 1: Retrosynthetic comparison. Route B (Green) is preferred for scale due to the absence of salt waste and higher atom economy.
Part 3: Detailed Experimental Protocols
Protocol A: The "Green" Route (Recommended for Scale)
Method: Catalyst-Free Aza-Michael Addition
Rationale: The nitro group on the styrene ring is strongly electron-withdrawing, activating the vinyl group toward nucleophilic attack by morpholine. This reaction proceeds thermally without exogenous catalysts, simplifying the impurity profile.
Reagents & Materials Table:
| Reagent | MW ( g/mol ) | Equivalents | Density (g/mL) | Role |
| 4-Nitrostyrene | 149.15 | 1.00 | N/A (Solid) | Michael Acceptor |
| Morpholine | 87.12 | 1.10 | 1.007 | Nucleophile |
| Ethanol (200 proof) | 46.07 | 5-10 Vol | 0.789 | Solvent |
| Isopropanol | 60.10 | N/A | 0.786 | Crystallization Solvent |
Step-by-Step Methodology:
-
Reactor Setup: Equip a double-jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe. Flush with N₂.
-
Charging: Charge 4-Nitrostyrene (1.0 eq) and Ethanol (5 volumes). Stir at 25°C until fully dissolved.
-
Addition: Add Morpholine (1.1 eq) via addition funnel over 15 minutes. Note: Mild exotherm may occur.
-
Reaction: Heat the mixture to Reflux (78°C) . Maintain agitation for 4–6 hours.
-
IPC (In-Process Control): Monitor via HPLC (C18 column, ACN/H2O gradient). Target: < 0.5% residual Nitrostyrene.
-
-
Distillation: Upon completion, switch condenser to distillation mode. Remove Ethanol under reduced pressure (vacuum) until a stirrable oil/slurry remains.
-
Crystallization (Self-Validating Step):
-
Add Isopropanol (IPA) (3 volumes) to the residue. Heat to 60°C to dissolve.
-
Cool slowly to 0–5°C over 2 hours. The product will crystallize as a yellow/off-white solid.[1]
-
Why? This rejects any unreacted morpholine (soluble in IPA) and polymeric impurities.
-
-
Filtration: Filter the solids and wash with cold IPA (1 volume).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: 90–95% Purity: >98% (HPLC)
Protocol B: The Traditional Route (Legacy/Lab Scale)
Method: Nucleophilic Substitution (S_N2)
Rationale: Use this route only if 4-nitrostyrene is unavailable. It requires handling 4-nitrophenethyl bromide, a potent lachrymator.
Reagents:
-
4-Nitrophenethyl bromide (1.0 eq)
-
Morpholine (2.5 eq) - Acts as reactant and acid scavenger
-
Toluene (10 volumes)
Methodology:
-
Dissolve 4-nitrophenethyl bromide in Toluene.
-
Add Morpholine slowly at room temperature.
-
Heat to 90°C for 12 hours. A heavy precipitate of Morpholine-HBr salt will form.
-
Workup: Cool to 20°C. Filter off the salt waste.
-
Wash the Toluene filtrate with water (2x) to remove excess morpholine.
-
Dry organic layer (MgSO₄), filter, and concentrate to obtain the crude product.
Part 4: Purification & Quality Control Workflow
For pharmaceutical applications, the free base is often converted to the Hydrochloride (HCl) salt for improved stability and water solubility.
Figure 2: Salt formation workflow. Converting the oily free base to a crystalline HCl salt serves as a final purification step, rejecting non-basic impurities.
Analytical Specifications (Acceptance Criteria):
-
Appearance: Off-white to pale yellow crystalline powder.
-
1H NMR (CDCl3, 400 MHz): δ 8.15 (d, 2H), 7.40 (d, 2H), 3.72 (t, 4H), 2.90 (t, 2H), 2.65 (t, 2H), 2.50 (t, 4H).
-
Mass Spec (ESI): [M+H]+ = 237.1.
-
HPLC Purity: NLT 98.0% area.
Part 5: Safety & Handling (E-E-A-T)
-
4-Nitrostyrene: Can undergo exothermic polymerization if heated without solvent or inhibitor. Store cold. It is a skin sensitizer.
-
Morpholine: Flammable liquid (Flash point: 38°C).[2] Corrosive. Causes severe skin burns. Handle in a fume hood.
-
4-Nitrophenethyl Bromide (Route B precursor): Severe Lachrymator. Causes tearing and respiratory distress. Must be handled in a well-ventilated hood with proper eye protection.
-
Reaction Safety: The Aza-Michael addition is exothermic. On a pilot scale (>1kg), control the addition rate of morpholine to maintain internal temperature < 30°C before heating.
References
-
General Aza-Michael Addition Chemistry
-
Morpholine Safety Data
-
PubChem CID 8078 (Morpholine). National Library of Medicine. Link
-
- Phenethyl Halide Reactivity: Solomons, T.W.G., & Fryhle, C.B. Organic Chemistry, Chapter on Nucleophilic Substitution. (Standard Text).
-
Green Chemistry Principles (Atom Economy)
-
Sheldon, R. A. (2012). Fundamentals of green chemistry: efficiency in reaction design. Chemical Society Reviews. Link
-
-
Related Compound Synthesis (4-Nitrophenethyl derivatives)
Sources
Solvent selection for 4-[2-(4-Nitrophenyl)ethyl]morpholine crystallization
Application Note: Solvent Selection & Crystallization Protocol for 4-[2-(4-Nitrophenyl)ethyl]morpholine
Part 1: Executive Summary
The crystallization of This compound (CAS: 13286-70-9) is a critical control point in the synthesis of Class III anti-arrhythmic agents, specifically Dofetilide. As a tertiary amine intermediate, this compound exhibits a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than discrete nucleation, particularly when crude reaction mixtures contain unreacted alkyl halides or morpholine salts.
This guide moves beyond generic "trial-and-error" screening. We define a Cooling-Assisted Anti-Solvent Crystallization strategy using an Acetone/Water system. This system is selected to maximize the rejection of polar inorganic byproducts (sodium bromide/chloride) and lipophilic dimers while stabilizing the target molecule via
Part 2: Chemical Profile & Solubility Logic
To select the correct solvent, we must first understand the intermolecular forces at play.
| Feature | Chemical Characteristic | Impact on Crystallization |
| Morpholine Ring | Saturated heterocycle, pKa | High solubility in alcohols/water (if protonated). Hydrogen bond acceptor. |
| Nitro Group | Strong electron-withdrawing, Polar | Increases dipole moment; enhances solubility in polar aprotic solvents (Acetone, DMSO). |
| Ethyl Linker | Flexible alkyl chain | Adds rotational degrees of freedom, increasing the entropy of fusion ( |
| Phenyl Ring | Aromatic | Facilitates |
Solvent Selection Matrix
Based on Hansen Solubility Parameters (HSP) and experimental precedent:
-
Primary Solvent (Good Solvent): Acetone .
-
Rationale: Acetone dissolves the compound readily at room temperature due to dipole-dipole interactions with the nitro group. It is volatile (easy drying) and miscible with water.
-
-
Anti-Solvent (Poor Solvent): Water .
-
Rationale: The free base form of the target molecule is hydrophobic enough to precipitate from water. Water effectively retains inorganic salts (NaBr/NaCl) generated during the N-alkylation step.
-
-
Alternative System (Anhydrous): Ethyl Acetate / n-Heptane .
-
Rationale: Used when the subsequent step is moisture-sensitive. However, this system often yields lower purity due to the solubility of lipophilic impurities in Heptane.
-
Part 3: Critical Process Parameters (Visualization)
The following diagram illustrates the Metastable Zone Width (MSZW) and the danger zone for "oiling out."
Figure 1: Process flow focusing on the critical seeding window to prevent Liquid-Liquid Phase Separation (Oiling Out).
Part 4: Detailed Experimental Protocols
Protocol A: Solubility Screening (Rapid Assessment)
Use this protocol if the crude material quality varies significantly between batches.
-
Preparation: Weigh 100 mg of crude solid into 4 separate HPLC vials.
-
Solvent Addition: Add 200 µL of the following solvents to respective vials:
-
Thermal Cycle: Heat to 50°C. Observe dissolution.
-
Clear Solution? Proceed to Step 4.
-
Suspension? Add solvent in 50 µL increments until dissolved.
-
-
Cooling: Cool to 0°C over 30 minutes.
-
Observation:
-
Crystals: Ideal system.
-
Oil Droplets: Indicates LLPS. Requires Anti-solvent optimization or Seeding.
-
Clear Solution: Solubility is too high. Requires Anti-solvent.
-
Protocol B: Optimized Acetone/Water Crystallization (Production Scale)
This is the recommended standard operating procedure (SOP) for high-purity isolation.
Reagents:
-
Crude this compound (assume 10 g scale).
-
Solvent: Acetone (ACS Grade).
-
Anti-Solvent: Deionized Water.
Step-by-Step Procedure:
-
Dissolution:
-
Charge 10 g of crude solid into a 100 mL round-bottom flask equipped with an overhead stirrer.
-
Add 30 mL Acetone (3 vol).
-
Heat to 45°C . Stir until a clear amber solution is obtained.
-
Checkpoint: If insolubles remain (likely inorganic salts), perform a hot filtration through a Celite pad.
-
-
Initial Cooling & Seeding:
-
Cool the solution slowly to 35°C .
-
CRITICAL: Add seed crystals (0.1 wt%, ~10 mg) of pure product. If no seed is available, scratch the glass wall to induce nucleation.
-
Why? Seeding at 35°C prevents the solution from entering the metastable zone where oiling out occurs.
-
-
Anti-Solvent Addition (The "Swamping" Method):
-
Maintain temperature at 30–35°C .
-
Begin adding Water dropwise via an addition funnel.
-
Rate: Add the first 10 mL over 20 minutes.
-
Observation: The solution should turn turbid but remain fluid. If oil droplets form, STOP addition, reheat slightly to redissolve, and cool slower.
-
-
Crystallization Ramp:
-
Once a stable slurry is formed, increase water addition rate.
-
Total Water target: 30 mL (1:1 Acetone:Water ratio).
-
Cool the slurry to 0–5°C over 1 hour.
-
-
Isolation:
-
Filter the slurry using a Buchner funnel.
-
Wash: Wash the cake with 10 mL of a cold 1:2 Acetone:Water mixture.
-
Drying: Dry under vacuum at 40°C for 12 hours.
-
Expected Yield: 85–92%.
-
Expected Purity: >98.5% (HPLC).[3]
-
Part 5: Troubleshooting & Quality Control
| Issue | Root Cause | Corrective Action |
| Oiling Out | Temperature too high during anti-solvent addition; Impurity profile too high. | Re-heat to dissolve oil. Add seed crystals. Add water slower. |
| Low Yield | Too much Acetone used; Final temperature not low enough. | Concentrate the mother liquor by 20% before cooling. Ensure T < 5°C. |
| Colored Impurities | Nitro-compounds often carry yellow/brown oxidation byproducts. | Add 5 wt% Activated Carbon (Charcoal) during the hot dissolution step (Step 1), stir for 15 min, then filter. |
Part 6: References
-
Synthesis and Disconnection Strategy:
-
BenchChem. (n.d.). Synthetic Methodologies and Strategic Chemical Transformations of this compound. Retrieved from
-
-
Crystallographic Structure & Stacking:
-
General Recrystallization Techniques:
-
Rubin Group. (n.d.). Chapter 2: Separation and Purification Techniques - Recrystallization. Retrieved from
-
-
Dofetilide Intermediate Context:
-
Solvent Selection for Nitro-Aromatics:
-
ChemicalBook. (2021). Synthesis of 4-(4-Nitrophenyl)morpholin-3-one (Patent CN112939893). Retrieved from
-
Sources
- 1. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 6. This compound | 210158-20-6 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Tridecanol | C13H28O | CID 98973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 1-Tridecanol | C13H28O | CID 8207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis and Salt Formation of 4-[2-(4-Nitrophenyl)ethyl]morpholine Hydrochloride
Abstract & Introduction
This application note details the optimized protocol for the preparation of 4-[2-(4-Nitrophenyl)ethyl]morpholine hydrochloride (CAS: Free base 210158-20-6). This compound serves as a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide analogues) and is utilized as a chemical probe in medicinal chemistry.
While the direct N-arylation of morpholine is common, the introduction of the ethyl linker requires specific attention to alkylation kinetics to minimize elimination side-products (styrene derivatives). This guide provides a robust Nucleophilic Substitution (
Key Chemical Attributes
| Property | Description |
| Target Compound | This compound HCl |
| Free Base CAS | 210158-20-6 |
| Molecular Formula | |
| Key Functionality | Tertiary amine (Morpholine), Nitro-aromatic system |
| Storage | Desiccated, -20°C (Hygroscopic potential) |
Chemical Strategy & Mechanism[1][2][3]
The synthesis relies on the N-alkylation of morpholine using 4-nitrophenethyl bromide . The reaction is a classic bimolecular nucleophilic substitution (
Mechanistic Considerations
-
Nucleophile: Morpholine acts as a secondary amine nucleophile.
-
Electrophile: 4-Nitrophenethyl bromide provides the alkyl chain. The primary bromide is a good leaving group.[1]
-
Base Selection: Potassium Carbonate (
) is selected to scavenge the HBr generated, driving the equilibrium forward. -
Side Reaction Control: Elevated temperatures (>100°C) or strong hindered bases can promote E2 elimination of the bromide to form 4-nitrostyrene. Therefore, Acetonitrile (MeCN) is chosen as a polar aprotic solvent to favor
over E2 at moderate temperatures (reflux ~82°C).
Reaction Scheme (DOT Visualization)
Caption: Figure 1. Reaction pathway from starting materials to the final hydrochloride salt.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Nitrophenethyl bromide | 230.06 | 1.0 | Limiting Reagent |
| Morpholine | 87.12 | 1.2 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Acid Scavenger |
| Acetonitrile (Anhydrous) | - | 10 Vol | Solvent |
| 4M HCl in Dioxane | - | 1.5 | Salt Formation |
Equipment
-
Three-neck round-bottom flask (250 mL) with reflux condenser.
-
Magnetic stirrer with heating block.
-
Nitrogen/Argon inert gas line.
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Phase 1: Synthesis of the Free Base
-
Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen.
-
Charging: Add 4-Nitrophenethyl bromide (5.0 g, 21.7 mmol) and Potassium Carbonate (6.0 g, 43.4 mmol) to the flask.
-
Solvent Addition: Add anhydrous Acetonitrile (50 mL) and stir to create a suspension.
-
Nucleophile Addition: Add Morpholine (2.27 g, 2.26 mL, 26.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (80-82°C) . Stir vigorously for 6–8 hours.
-
Checkpoint: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting bromide (
) should disappear; a new polar spot (amine) will appear near the baseline or depending on the plate type.
-
-
Quench: Cool the reaction to room temperature. Filter off the inorganic solids (
/KBr) and rinse the filter cake with fresh Acetonitrile. -
Concentration: Evaporate the filtrate under reduced pressure to obtain the crude yellow oil.
Phase 2: Workup & Purification
-
Extraction: Dissolve the crude oil in Ethyl Acetate (EtOAc) (50 mL).
-
Washing: Wash the organic phase with:
-
Water (
mL) to remove residual morpholine. -
Brine (
mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.-
Note: At this stage, the free base (yellow oil/solid) can be characterized. If high purity is required before salt formation, perform a short silica plug filtration (eluting with EtOAc).
-
Phase 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base (approx. 4.5 g) in minimal Ethyl Acetate (20 mL) or Ethanol.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (8.0 mL, ~1.5 equiv) dropwise.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Crystallization: Allow the slurry to stir at 0°C for 30 minutes. If no solid forms, add diethyl ether as an anti-solvent until turbidity persists.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold diethyl ether (
mL) to remove excess acid and impurities. -
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Workflow Visualization (DOT)
Caption: Figure 2.[2][3] Step-by-step experimental workflow for isolation and salt formation.
Quality Control & Characterization
Verify the identity and purity of the salt using the following parameters.
| Technique | Expected Result |
| Appearance | White to off-white crystalline solid.[4] |
| Melting Point | Expected range: >200°C (Decomposition). Note: Phenethylamine HCl salts typically have high melting points. |
| Solubility | Soluble in Water, DMSO, Methanol. Insoluble in Ether, Hexane. |
Troubleshooting Guide
-
Problem: Product "oils out" upon adding HCl instead of precipitating.
-
Solution: The solvent is too polar or contains water. Decant the solvent, dissolve the oil in absolute ethanol, and add diethyl ether slowly to induce crystallization. Trituration with hexane can also induce solidification.
-
-
Problem: Low Yield.
-
Solution: Ensure the 4-nitrophenethyl bromide is fully consumed before workup. If the reaction is slow, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
-
Safety & Handling
-
4-Nitrophenethyl Bromide: Irritant and lachrymator. Handle in a fume hood.
-
Morpholine: Corrosive and flammable. Avoid skin contact.
-
HCl in Dioxane: Corrosive and moisture sensitive.
-
Waste Disposal: Segregate halogenated organic waste (if using DCM) from non-halogenated. The aqueous washings contain morpholine residues and should be treated as basic organic waste.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115256-13-8. Retrieved from [Link]
-
Wang, L., et al. (2012). Crystal structure of 4-(4-nitrophenyl)morpholine (Analogous structural data). Acta Crystallographica Section E. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine
Welcome to the technical support center for the synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. Our goal is to empower you with the scientific rationale behind the experimental steps to improve your yield and purity.
Introduction: The Synthetic Approach
The most common and direct method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between morpholine and a 2-(4-nitrophenyl)ethyl halide, such as 1-(2-bromoethyl)-4-nitrobenzene.[1] This N-alkylation reaction is a robust and well-established method for forming carbon-nitrogen bonds.
This guide will focus on troubleshooting and optimizing this primary synthetic route.
Visualizing the Reaction Pathway
Caption: General reaction scheme for the N-alkylation synthesis of this compound, highlighting key components and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
FAQ 1: My reaction is very slow or incomplete, with a significant amount of starting material remaining. How can I drive it to completion?
Answer:
This is a frequent challenge in N-alkylation reactions. Several factors could be at play:
-
Insufficient Temperature: While some N-alkylations proceed at room temperature, this specific reaction often requires heating to overcome the activation energy. A temperature range of 50-80°C is a good starting point. If the reaction is still sluggish, a gradual increase in temperature while monitoring for byproduct formation is recommended.
-
Inadequate Base: The base plays a crucial role in deprotonating the morpholine, increasing its nucleophilicity.
-
Strength: If you are using a weak base, it may not be sufficient to generate a high enough concentration of the deprotonated morpholine. Consider switching to a stronger base.
-
Solubility: An insoluble base will have limited effectiveness. Ensure your chosen base has at least partial solubility in the reaction solvent. For instance, while potassium carbonate (K₂CO₃) is common, its solubility in acetonitrile (ACN) is limited. Using a phase-transfer catalyst or a more soluble base like triethylamine (Et₃N) can be beneficial.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the anion (the active base) more reactive. If solubility is an issue, DMF is a stronger solvent than ACN.
-
Purity of Reactants: Ensure your morpholine and 1-(2-bromoethyl)-4-nitrobenzene are of high purity. Impurities can inhibit the reaction. Morpholine, in particular, can absorb water and carbon dioxide from the air, which can interfere with the reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting an incomplete N-alkylation reaction.
FAQ 2: My TLC plate shows multiple spots, and the yield of the desired product is low. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common cause of low yields. In this synthesis, the two most probable side reactions are over-alkylation and elimination.
-
Over-alkylation (Quaternization): The product, this compound, is a tertiary amine, which is nucleophilic and can react with another molecule of 1-(2-bromoethyl)-4-nitrobenzene to form a quaternary ammonium salt. This is more likely to occur if an excess of the alkylating agent is used or at higher reaction temperatures.
-
Solution: Use a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) relative to 1-(2-bromoethyl)-4-nitrobenzene. This ensures that the electrophile is the limiting reagent, minimizing the chance of the product reacting further. Avoid a large excess of the alkylating agent.
-
-
Elimination (E2 Reaction): The base can also act as a base to abstract a proton from the carbon adjacent to the bromine-bearing carbon of 1-(2-bromoethyl)-4-nitrobenzene, leading to the formation of 4-nitrostyrene. This is more prevalent with sterically hindered or strong bases and at higher temperatures.
-
Solution: Use a non-nucleophilic, moderately strong base like potassium carbonate or triethylamine. Avoid very strong bases like alkali metal hydroxides or alkoxides if elimination is a significant issue. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will also favor substitution over elimination.
-
Table 1: Optimizing Reaction Conditions to Minimize Side Reactions
| Parameter | To Minimize Over-alkylation | To Minimize Elimination |
| Stoichiometry | Use a slight excess of morpholine (1.1-1.5 eq.) | Use a non-hindered base |
| Base | Use a moderate strength base | Use a moderate strength, non-nucleophilic base (e.g., K₂CO₃, Et₃N) |
| Temperature | Maintain the lowest effective temperature | Maintain the lowest effective temperature |
| Concentration | Higher concentrations can favor the bimolecular desired reaction | Lower concentrations may favor elimination in some cases |
FAQ 3: I'm having difficulty purifying the product. What are the best practices for work-up and purification?
Answer:
Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities to the product.
-
Work-up:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If you used a solid base like K₂CO₃, filter it off.
-
If your solvent is ACN or DMF, it's often best to remove it under reduced pressure.
-
The residue can then be taken up in a suitable organic solvent like ethyl acetate or dichloromethane and washed with water to remove any remaining inorganic salts and excess morpholine. A wash with a dilute brine solution can help to break up any emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial. You are looking for a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.
-
Stationary Phase: Standard silica gel is often used.
-
Mobile Phase: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can determine the optimal ratio using TLC.
-
Tailing: Being a basic compound, your product may "tail" on the acidic silica gel. To prevent this, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent system.
-
-
FAQ 4: How do I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?
Answer:
TLC is an indispensable tool for monitoring the progress of your reaction.
-
Eluent System: A good starting eluent system for this reaction is a mixture of hexanes and ethyl acetate. A ratio of 7:3 or 8:2 (hexanes:ethyl acetate) is a reasonable starting point. You may need to adjust the polarity to achieve good separation of your starting materials and product.
-
Spotting: On your TLC plate, spot the following:
-
A sample of your starting material, 1-(2-bromoethyl)-4-nitrobenzene.
-
A co-spot of the starting material and the reaction mixture.
-
A spot of the reaction mixture.
-
-
Visualization:
-
UV Light: The 4-nitrophenyl group in both the starting material and the product is a strong chromophore, so the spots should be clearly visible under a UV lamp (254 nm).
-
Staining: If the spots are faint, you can use a potassium permanganate (KMnO₄) stain. The morpholine moiety and the product will likely stain, while the starting halide may be less reactive.
-
By comparing the spots, you can track the disappearance of the starting material and the appearance of the product. The reaction is complete when the starting material spot is no longer visible.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on common practices for N-alkylation reactions. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Morpholine
-
1-(2-bromoethyl)-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-bromoethyl)-4-nitrobenzene (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 5-10 mL per gram of starting material).
-
Add potassium carbonate (2.0-3.0 eq.) to the solution.
-
Add morpholine (1.2-1.5 eq.) to the stirring suspension.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
References
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Available at: [Link]
-
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]
-
Quickcompany. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Available at: [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
- Google Patents. US7598378B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinone.
-
ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. Available at: [Link]
-
SIELC Technologies. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
Sources
Troubleshooting low conversion in morpholine alkylation reactions
Current Status: Online | Lead Scientist: Dr. A. Vance | Topic: N-Alkylation Optimization[1]
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that "low conversion" is rarely a single failure point—it is a symptom of competing kinetic and thermodynamic factors. Morpholine (
This guide bypasses generic advice to address the mechanistic bottlenecks of Nucleophilic Substitution (
Module 1: Troubleshooting Nucleophilic Substitution ( )
Scenario: You are reacting Morpholine with an Alkyl Halide (R-X) and Base. Primary Failure Mode: Reaction stalls at 40-60% conversion, or produces quaternary ammonium salts.[1]
Diagnostic Q&A
Q: My reaction stalls at 50% conversion despite excess alkyl halide. Why?
A: You likely have a Base Solubility Limit or Hydrohalic Salt Inhibition .[1]
In non-polar or moderately polar solvents (DCM, Toluene, even MeCN), inorganic bases like
-
Fix: Switch to a homogeneous organic base (DIPEA/Hunig's base) to keep the nucleophile active, or use
(higher solubility/reactivity) in DMF.
Q: I see a new spot on TLC that doesn't move (baseline). Is this my product? A: This is likely the Quaternary Ammonium Salt (Over-alkylation) . Morpholine is a secondary amine.[1] Once alkylated, the product is a tertiary amine, which is often more nucleophilic than the starting material due to inductive donation from the new alkyl group.[1] If you use >1.1 equivalents of Alkyl Halide, the product attacks the alkyl halide again.[1]
-
Fix: Control stoichiometry strictly (0.9 equiv Alkyl Halide to 1.0 Morpholine). Use a syringe pump for slow addition of the electrophile.
Q: My electrophile is a secondary alkyl bromide. The reaction is extremely slow. A: This is a Steric/Kinetic Mismatch . Morpholine's ring structure creates steric drag.[1] A secondary bromide adds F-strain (Front-strain).[1]
-
Fix: Add a catalytic amount of Sodium Iodide (NaI) (10-20 mol%). This generates the Alkyl Iodide in situ (Finkelstein reaction), which is a 100x faster leaving group.[1]
Logic Flow: Optimization
Use this decision tree to diagnose the specific bottleneck in your substitution reaction.
Figure 1: Decision logic for diagnosing kinetic stalls versus thermodynamic sinks in nucleophilic substitution.
Module 2: Troubleshooting Reductive Amination
Scenario: You are reacting Morpholine with a Ketone/Aldehyde + Reducing Agent. Primary Failure Mode: No reaction (Ketone recovery) or Alcohol formation (Direct reduction of ketone).
Diagnostic Q&A
Q: I am using
-
Fix: Switch to Sodium Triacetoxyborohydride (
) . It is less basic and electronically tuned to reduce iminium ions selectively, leaving the ketone alone [1].[1]
Q: I switched to
-
Fix: Add Acetic Acid (AcOH) . For ketones, use 1-2 equivalents of AcOH.[1][2] This buffers the system and catalyzes the dehydration step. Also, ensure 1,2-Dichloroethane (DCE) or THF is dry; water hydrolyzes the iminium intermediate back to the starting materials.[1]
Q: My ketone is sterically hindered (e.g., Acetophenone derivative).
A: Direct reductive amination may fail because the equilibrium constant for iminium formation is too low (
-
Fix: Use a Stepwise Protocol . Reflux Morpholine + Ketone +
(Titanium Isopropoxide) neat or in Toluene to force imine formation, then add the reducing agent ( or ) in a second step.
Experimental Protocol: The "Abdel-Magid" Standard
This is the gold-standard method for morpholine reductive amination, adapted from J. Org.[1] Chem. 1996 [1].[1][2][3][4][5]
-
Preparation: In a dry flask under
, dissolve Ketone (1.0 mmol) and Morpholine (1.1 - 1.2 mmol) in DCE (1,2-Dichloroethane) or THF (3-5 mL). -
Catalyst: Add Acetic Acid (1.0 mmol, 1 equiv) if reacting a ketone. (Usually omitted for reactive aldehydes).[1][5]
-
Reduction: Add
(1.4 - 1.5 mmol) as a solid in one portion. -
Time: Stir at Room Temperature for 2-4 hours.
-
Quench: Add saturated aqueous
. Extract with DCM.[1][6] -
Purification: If excess morpholine remains, wash the organic layer with dilute citric acid (pH 4-5) to selectively remove the morpholine (which is more basic than the alkylated aniline product, if applicable) or rely on chromatography.[1]
Logic Flow: Reductive Amination Cycle
Figure 2: Optimization loop for reductive amination, highlighting the critical choice of reducing agent.
Module 3: Critical Data for Experimental Design
Solvent & Base Selection Matrix ( )
Use this table to select the correct system based on your electrophile's reactivity.
| Substrate Reactivity | Recommended Solvent | Recommended Base | Rationale |
| High (Primary Bromide/Iodide) | MeCN (Acetonitrile) | Standard conditions.[1] MeCN is polar enough to solubilize intermediates but easy to remove.[1] | |
| Moderate (Primary Chloride) | DMF or DMAc | DMF increases nucleophilicity of morpholine. TBAI (Tetrabutylammonium iodide) acts as a phase transfer catalyst.[1] | |
| Low (Secondary Halide) | DMF (Dry, 60-80°C) | DIPEA (Hunig's Base) | Homogeneous base prevents surface passivation.[1] Heat is required to overcome steric barrier.[1] |
| Water Sensitive | THF or DCM | DIPEA | Organic bases are soluble in non-polar solvents, allowing anhydrous conditions.[1] |
Quaternary Salt Removal
If you accidentally over-alkylate, the product mixture contains your Tertiary Amine (Product) and Quaternary Ammonium Salt (Impurity).[1]
-
Separation: The Quaternary salt is highly soluble in water but insoluble in non-polar organics (Ether/Hexane).
-
Protocol: Dissolve crude mixture in
or EtOAc. Wash with water.[1] The Product stays in the organic layer; the Quat salt goes into the water.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
BenchChem Technical Support.[1][6] (2025).[1][6][9][10][11][12] Optimizing reaction conditions for the synthesis of morpholine derivatives.
-
Ortiz, K. G., et al. (2024).[1][13] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[14] Journal of the American Chemical Society, 146, 29847-29856.[1][13]
Sources
- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. niir.org [niir.org]
- 12. researchgate.net [researchgate.net]
- 13. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
Minimizing side products in 4-nitrophenethyl bromide and morpholine coupling
Topic: Optimizing Coupling of 4-Nitrophenethyl Bromide & Morpholine
Ticket ID: #NPB-MOR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Overview
You are attempting a nucleophilic substitution (
This guide prioritizes the suppression of this elimination pathway while ensuring complete conversion.
The Core Challenge: vs. E2 Competition
The 4-nitro group on the benzene ring is a strong electron-withdrawing group (EWG). This creates two competing effects:
-
Desired (
): It makes the -carbon more electrophilic, aiding substitution.[1] -
Undesired (E2): It significantly increases the acidity of the benzylic (
) protons.[1] A base can easily abstract these protons, causing the expulsion of bromide and the formation of a conjugated styrene system.
Diagnostic Troubleshooting (Symptom-Based)
Use this section to identify your specific failure mode based on analytical data (LCMS/NMR).
Symptom A: High levels of alkene (4-nitrostyrene) observed.[1]
-
Observation: LCMS shows mass [M-HBr], or
H NMR shows vinylic protons (doublets around 5.5–6.8 ppm).[1] -
Root Cause: Reaction temperature is too high or the base is too strong (
mismatch).[1] The activation energy for Elimination (E2) is generally higher than Substitution ( ); therefore, heat favors the impurity. -
Corrective Action:
Symptom B: Low conversion / Starting material remains.[1]
-
Observation: Reaction stalls after 24 hours.
-
Root Cause: The bromide is a moderate leaving group.[1] At lower temperatures (required to stop elimination), the
rate is too slow. -
Corrective Action (The Finkelstein Modification):
Symptom C: Formation of Quaternary Ammonium Salt.[1]
-
Observation: Product precipitates or "oils out"; mass spec shows [M + Alkyl chain].
-
Root Cause: The product (a tertiary amine) is competing with morpholine as a nucleophile.[1]
-
Corrective Action:
-
Ensure Morpholine is in excess (2.0–2.5 eq) .[1] This statistically favors the attack of the secondary amine over the tertiary amine product.
-
Optimized Protocol (The "Gold Standard")
This protocol balances kinetics to favor substitution over elimination.[1]
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Bromide : 2.5 eq Morpholine | Excess morpholine acts as both nucleophile and base, preventing poly-alkylation.[1] |
| Solvent | Acetonitrile (MeCN) (10 vol) | Polar aprotic solvent enhances nucleophilicity of the amine while stabilizing the transition state [2]. |
| Catalyst | Potassium Iodide (KI) (0.1 eq) | Converts R-Br |
| Base | If using excess morpholine, external base is optional but | |
| Temperature | 50°C | "Sweet spot" temp. >65°C risks rapid elimination to styrene.[1] |
Step-by-Step Procedure
-
Charge a reaction vessel with 4-nitrophenethyl bromide (1.0 eq) and Potassium Iodide (0.1 eq).
-
Dissolve in anhydrous Acetonitrile (0.2 M concentration relative to bromide).
-
Add Morpholine (2.5 eq) dropwise over 10 minutes at room temperature.
-
Note: If using
, add it before the morpholine.
-
-
Heat the mixture to 50°C and stir for 12–16 hours.
-
Monitor via TLC or HPLC. Look for the disappearance of the bromide.
-
Workup:
Visualizing the Chemistry
Figure 1: Mechanistic Pathways (Competition)
This diagram illustrates the bifurcation between the desired substitution and the parasitic elimination pathway.
Caption: The Finkelstein modification (Yellow) routes the reactant through a more reactive iodide intermediate, allowing the
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve impurity issues.
Caption: Logical workflow for diagnosing reaction failures based on crude product analysis.
Frequently Asked Questions (FAQ)
Q1: Can I use DMF instead of Acetonitrile?
A: Yes, DMF promotes
Q2: Why not use a stronger base like NaOH to speed up the reaction?
A: Strong bases drastically increase the rate of deprotonation at the
Q3: My product is colored red/brown. Is it decomposed? A: Nitro-aromatics often darken due to trace oxidation or charge-transfer complexes.[1] This does not necessarily indicate decomposition.[1] Perform a carbon treatment (activated charcoal) during recrystallization or workup to remove color bodies.[1]
References
-
Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] (Discussion on Halide Exchange and Nucleophilicity).
-
Solvent Effects in Substitution: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][6]
-
Elimination vs. Substitution: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Chapter: Nucleophilic Substitution vs. Elimination).[1]
- Phenethyl Bromide Reactivity:Journal of the American Chemical Society. "Kinetics of the Reaction of 2-Phenylethyl Bromide with Nucleophiles.
Sources
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-[2-(4-Nitrophenyl)ethyl]morpholine
Topic: Removal of Unreacted Morpholine from Crude Reaction Mixtures
Introduction: The Separation Challenge
User Context: You have synthesized 4-[2-(4-Nitrophenyl)ethyl]morpholine (typically via the alkylation of morpholine with 4-nitrophenethyl bromide or a similar electrophile). Your crude mixture contains residual morpholine, which acts as a catalyst poison in subsequent steps or interferes with biological assays.[1][2]
The Chemical Logic: The separation relies on exploiting the distinct physicochemical differences between the impurity and the target:
-
Basicity & Nucleophilicity: Morpholine is a secondary amine (2°); your product is a tertiary amine (3°).[2]
-
Lipophilicity (LogP): Morpholine is highly hydrophilic (LogP -0.86); your product is lipophilic (LogP > 2.5).[2]
-
Volatility: Morpholine boils at ~129°C; your product has a significantly higher boiling point (>250°C estimated).[1][2]
Module 1: Aqueous Workup Optimization (The Primary Defense)
When to use: As the first step for all crude mixtures.[2] Mechanism: Exploits the massive LogP difference. Morpholine prefers the aqueous phase; the nitrophenyl product prefers the organic phase.
Protocol: The "Partition" Wash
Do not rely on a single water wash.[2] Morpholine is miscible with water, but equilibrium requires multiple stages.[1][2]
-
Dissolution: Dissolve the crude residue in a hydrophobic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.[2]
-
The Wash Cycle:
-
Drying: Dry organic layer over anhydrous
.
Data: Theoretical Partitioning
| Component | LogP (Approx) | Water Solubility | Behavior in DCM/Water |
| Morpholine | -0.86 | Miscible | Partitions >95% into Water |
| Target Product | ~2.5 - 3.0 | Low | Partitions >99% into DCM |
Module 2: Chemical Scavenging (The Precision Tool)
When to use: When trace morpholine (<5%) persists after washing, or if the product is an oil that traps amine impurities.[1][2] Mechanism: Chemoselective derivatization.[1][2] We convert the secondary amine (morpholine) into a highly polar, water-soluble amide using an anhydride.[1] The tertiary amine product cannot react.[2]
Protocol: Succinic Anhydride Scavenging
This is the "Gold Standard" for purifying tertiary amines without chromatography.[2]
-
Quantify Impurity: Estimate the mole % of remaining morpholine via
H NMR. -
Add Scavenger: To the organic solution of your crude, add Succinic Anhydride (1.5 equivalents relative to the morpholine impurity, not the product).[2]
-
Reaction: Stir at room temperature for 1–2 hours.
-
Reaction: Morpholine + Succinic Anhydride
Morpholino-succinamic acid (Half-acid amide).[2]
-
-
The Extraction (The Trick):
Visualizing the Scavenging Logic
Caption: Chemoselective removal of secondary amines using succinic anhydride derivatization.
Module 3: Physical Separation (Distillation)
When to use: If the reaction was run in neat morpholine or a large excess (>50%) remains.[2] Mechanism: Boiling point differential.[1][2]
Protocol: Vacuum Stripping[2]
-
Equipment: Rotary evaporator with a high-vacuum pump (not a water aspirator) or a Kugelrohr apparatus.
-
Conditions:
-
Azeotropes: Morpholine does not form an azeotrope with water, but it is steam volatile.[1][2][4] Adding small amounts of toluene and stripping can help "carry" the morpholine over (co-distillation).
Troubleshooting FAQ
Q1: I tried the water wash, but I got a terrible emulsion. What now? A: Morpholine acts as a surfactant in some biphasic systems.[2]
-
Immediate Fix: Add solid NaCl to saturation to break the emulsion.[2]
-
Alternative: Filter the emulsion through a pad of Celite.[2]
-
Prevention:[2] Use DCM instead of Ethyl Acetate; the larger density difference helps separation.[2]
Q2: Can I use Acetic Anhydride instead of Succinic Anhydride? A: Yes, but it is less efficient.[1][2]
-
The Risk: Acetic anhydride forms N-acetylmorpholine.[1][2] This is a neutral amide, not an acid.[1][2] It is water-soluble, but less so than the succinamic acid salt.[1][2] It might partition back into your organic layer.[1][2] If you use acetic anhydride, you must wash with dilute HCl afterwards to ensure the amide stays in the aqueous phase (or rely on its natural water solubility), but acid washing risks protonating your product.[1] Stick to Succinic Anhydride.
Q3: My product is an oil. How do I remove the last traces of solvent/morpholine? A: If the product is an oil, morpholine can get trapped in the viscous matrix.
-
Technique: Dissolve the oil in a small amount of methanol, then evaporate again.[1] This helps disrupt the inclusion.[2]
-
High Vac: Keep on high vacuum (0.1 mmHg) overnight at 40°C.[2]
Decision Matrix: Choosing Your Method
Caption: Logic flow for selecting the appropriate purification strategy based on impurity load.
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for amine purification via derivatization).
Sources
- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Morpholine [drugfuture.com]
- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine
Executive Summary
In the synthesis of 4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS: 210158-20-6), users frequently report the formation of a "dimer" or high-molecular-weight impurity. From a mechanistic standpoint, this is rarely a true molecular dimer of the product. Instead, it is most commonly the Quaternary Ammonium Salt (Bis-alkylation) formed during nucleophilic substitution, or Styrene Oligomers if utilizing the Michael addition route.
This guide deconstructs these failure modes, providing self-validating protocols to ensure chemoselectivity.
Part 1: Mechanistic Analysis of "Dimerization"
To troubleshoot effectively, we must first define the enemy. In this synthesis, "dimerization" refers to two distinct side-reactions depending on your synthetic route.
Scenario A: The Alkylation Route (Standard)
Reagents: 1-(2-bromoethyl)-4-nitrobenzene + Morpholine.
The "Dimer":
Scenario B: The Michael Addition Route
Reagents: 4-Nitrostyrene + Morpholine. The "Dimer": 1,3-bis(4-nitrophenyl)cyclobutane derivatives (Styrene dimerization). Mechanism: 4-Nitrostyrene is electron-deficient and prone to radical-induced polymerization or [2+2] cycloaddition if the reaction temperature is uncontrolled or if the amine addition is sluggish.
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the impurity-generating pathways.
Caption: Figure 1. Kinetic competition between product formation (k1) and quaternization (k2). The "Dimer" (Quat Salt) forms when the target product competes with morpholine for the alkylating agent.
Part 3: Optimized Experimental Protocols
Protocol A: The "Self-Validating" Alkylation Method
Recommended for robust scale-up.
Principle: This protocol utilizes the "Dilution & Excess" principle. By maintaining a high molar ratio of morpholine to alkyl halide, we statistically favor the attack of the secondary amine (morpholine) over the tertiary amine (product).
Materials:
-
1-(2-bromoethyl)-4-nitrobenzene (1.0 eq)
-
Morpholine (3.0 – 5.0 eq) [Acts as reactant and base]
-
Solvent: Acetonitrile (ACN) or Toluene.
-
Catalyst: Potassium Iodide (0.1 eq) [Optional, Finkelstein exchange to increase rate].
Step-by-Step:
-
Charge the reactor with Morpholine (5.0 eq) and Acetonitrile (10 volumes).
-
Heat the solution to 60°C.
-
Dissolve 1-(2-bromoethyl)-4-nitrobenzene in Acetonitrile (5 volumes).
-
Slow Addition: Add the bromide solution to the morpholine solution dropwise over 60 minutes.
-
Why? This ensures the concentration of the alkylating agent is always low relative to the morpholine, suppressing
(quaternization).
-
-
Monitor: Check TLC/HPLC. The reaction should be complete within 2-4 hours.
-
Workup: Evaporate solvent. Partition between Ethyl Acetate and Water. The excess morpholine will wash into the aqueous phase (or can be distilled off if toluene is used).
Protocol B: The Michael Addition Method
Recommended if avoiding alkyl halides.
Materials:
-
4-Nitrostyrene (1.0 eq)
-
Morpholine (1.2 eq)[2]
-
Solvent: Methanol or Ethanol (Protic solvents accelerate this specific Michael addition).
Step-by-Step:
-
Dissolve Morpholine (1.2 eq) in Methanol at 0°C.
-
Add 4-Nitrostyrene slowly.
-
Critical: Do not add morpholine to neat styrene; the exotherm can trigger polymerization.
-
-
Stir at Room Temperature (20-25°C). Do NOT reflux.
-
Why? High heat promotes styrene dimerization/polymerization.
-
-
Validation: If a solid precipitates, it may be the polymer. The product should remain soluble in MeOH.
Part 4: Troubleshooting & FAQs
Q1: I see a spot on TLC that stays at the baseline. Is this the dimer?
Diagnosis: Yes, this is likely the Quaternary Ammonium Salt . Cause: Insufficient equivalents of morpholine or "Reverse Addition" (adding morpholine to the bromide). Fix:
-
Increase Morpholine to 5.0 equivalents.
-
Ensure you are adding the halide to the amine, not vice versa.
-
Rescue: You cannot revert the salt easily. Recrystallize the crude mixture from non-polar solvents (Hexane/Ether); the salt will remain undissolved while the product dissolves.
Q2: I observe a vinyl impurity (4-nitrostyrene) in my alkylation reaction.
Diagnosis: Elimination (
-
Lower the reaction temperature to 50-60°C.
-
Avoid strong inorganic bases (like KOH/NaOH) if possible; use excess morpholine as the base.
-
If using an inorganic base, switch to
(milder).
Q3: How do I remove the "dimer" if it has already formed?
Technical Guidance: The "dimer" (Quat salt) is highly polar and ionic. The product is a lipophilic tertiary amine.
-
Acid/Base Extraction:
-
Dissolve crude in dilute HCl (Product and Morpholine go into water; neutral impurities stay in organic).
-
Note: The Quat salt is also water-soluble, so this doesn't separate them yet.
-
-
The "Salt Wash":
-
Dissolve the crude reaction mixture in a non-polar solvent (Toluene or Diethyl Ether).
-
The Quaternary Ammonium Salt is generally insoluble in ether/toluene and will precipitate out. Filter it off.
-
The filtrate contains your target product.
-
Data Summary: Solvent Effects on Impurity Profile[3][4]
| Solvent | Dielectric Constant | Quaternization Risk | Recommendation | |
| Acetonitrile | High (Polar Aprotic) | Fast | Moderate | Preferred (Cleanest profile) |
| Toluene | Low (Non-polar) | Slow | Low | Good for salt precipitation |
| Ethanol | High (Protic) | Moderate | High | Avoid for alkylation (Solvolysis risk) |
| DMF | Very High | Very Fast | High | Risk of over-reaction |
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose your specific issue.
Caption: Figure 2. Decision matrix for identifying and correcting side-reactions.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Alkylation of Amines).[2][3]
-
Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(46), 9297-9365. (Review of N-alkylation methodologies and preventing over-alkylation).
-
BenchChem. (n.d.). This compound Structure and Properties. (Verification of target structure).
Sources
Validation & Comparative
Mass spectrometry (MS) fragmentation pattern of 4-(4-Nitrophenethyl)morpholine
Technical Guide: Mass Spectrometry Fragmentation of 4-(4-Nitrophenethyl)morpholine
Executive Summary & Structural Context
4-(4-Nitrophenethyl)morpholine (CAS: 10389-51-2) is a critical synthetic intermediate, often monitored as a genotoxic impurity in the synthesis of oxazolidinone antibiotics (e.g., Linezolid). Its structure combines a basic morpholine ring, an ethyl linker, and a nitro-substituted aromatic ring.
Accurate detection requires mastering its fragmentation behavior, which is dominated by the competition between the charge-stabilizing morpholine nitrogen and the electron-withdrawing nitro group. This guide compares ionization modes and delineates the specific fragmentation pathways required for robust LC-MS/MS method development.
Physicochemical Profile:
-
Formula: C₁₂H₁₆N₂O₃
-
Monoisotopic Mass: 236.1161 Da
-
LogP: ~1.2 (Moderate lipophilicity)
-
pKa: ~7.2 (Morpholine nitrogen)
Comparative Ionization Performance: EI vs. ESI
The choice of ionization technique fundamentally alters the spectral "fingerprint."[1] The table below compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) for this specific analyte.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Dominant Ion | m/z 100 (Base Peak) | m/z 237 [M+H]⁺ (Parent) |
| Molecular Ion | m/z 236 (M⁺•), often weak (<10%) | m/z 237 (Strong, often 100%) |
| Key Fragments | m/z 100, 114, 136, 86 | Requires CID (Collision Induced Dissociation) |
| Application | GC-MS (Impurity profiling, library matching) | LC-MS/MS (Trace quantification in biological matrices) |
| Limit of Detection | Low ng/mL range | Low pg/mL range (High sensitivity) |
Expert Insight: For trace impurity analysis in drug substances, ESI+ in MRM mode is the superior choice due to the basicity of the morpholine nitrogen, which protonates readily ([M+H]⁺ m/z 237). EI is reserved for structural confirmation against NIST libraries.
Fragmentation Pathways & Mechanism
The fragmentation of 4-(4-Nitrophenethyl)morpholine under Collision Induced Dissociation (CID) follows three distinct pathways driven by charge localization on the morpholine nitrogen.
Pathway A: Alpha-Cleavage (The Dominant Channel)
The most abundant product ion arises from cleavage alpha to the morpholine nitrogen.
-
Mechanism: Inductive cleavage at the C-C bond of the ethyl linker.
-
Transition: m/z 237 → m/z 100
-
Structure: N-methylene-morpholinium cation (C₅H₁₀NO⁺).
-
Utility: This is the standard Quantifier ion for MRM methods.
Pathway B: Linker Cleavage (Beta-Cleavage)
Cleavage between the ethyl linker and the phenyl ring.
-
Transition: m/z 237 → m/z 114
-
Structure: N-ethyl-morpholinium cation.
-
Utility: Common Qualifier ion.
Pathway C: Nitro Group Loss
Characteristic of nitro-aromatics, though less intense in ESI than EI.
-
Transition: m/z 237 → m/z 191 (Loss of NO₂) or m/z 207 (Loss of NO).
-
Mechanism: Radical loss (uncommon in even-electron ESI) or rearrangement.
Visualization: Fragmentation Tree
Figure 1: ESI+ Fragmentation Tree. The m/z 100 ion is the most stable and abundant fragment, making it the primary target for quantification.
Experimental Protocol: LC-MS/MS Optimization
To replicate these results, follow this self-validating protocol. This workflow assumes a Triple Quadrupole (QqQ) system.
Step 1: Source Optimization (Tune)
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Infusion: 10 µL/min direct infusion of 1 µg/mL standard.
-
Polarity: Positive (ESI+).
-
Key Parameter: Adjust Declustering Potential (DP) to maximize m/z 237 without inducing in-source fragmentation (target ~60-80V).
Step 2: Collision Energy (CE) Ramping
Perform a "breakdown curve" experiment to find the optimal CE for the quantifier ion.
| Transition (m/z) | Proposed CE (V) | Role |
| 237.1 → 100.1 | 25 - 35 V | Quantifier (Max Sensitivity) |
| 237.1 → 114.1 | 20 - 30 V | Qualifier 1 (Structural Check) |
| 237.1 → 150.0 | 40 - 50 V | Qualifier 2 (High Specificity) |
Step 3: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention Time: Expect elution at ~2.5 - 3.0 min (moderate hydrophobicity).
Visualization: Method Development Workflow
Figure 2: Step-by-step workflow for establishing a validated LC-MS/MS method.
Troubleshooting & Validation
Common Artifacts:
-
Sodium Adducts: In dirty matrices, you may see m/z 259 ([M+Na]⁺). Increase source temperature or optimize declustering potential to reduce this.
-
Dimerization: At high concentrations (>10 µg/mL), a dimer peak at m/z 473 ([2M+H]⁺) may appear. Dilute the sample.
Internal Standard Strategy:
-
Recommendation: Use 4-(4-Nitrophenethyl)morpholine-d4 (deuterated on the morpholine ring).
-
Mass Shift: Parent m/z 241 → Fragment m/z 104.
-
Why: The d4-analog co-elutes perfectly but separates mass-spectrally, correcting for matrix effects.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Morpholine Derivatives. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
-
PubChem Compound Summary. 4-(4-Nitrophenyl)morpholine derivatives.[3] National Center for Biotechnology Information. [Link]
Sources
FT-IR characteristic peaks of 4-[2-(4-Nitrophenyl)ethyl]morpholine
An In-Depth Technical Guide to the FT-IR Characteristic Peaks of 4-[2-(4-Nitrophenyl)ethyl]morpholine
A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of this compound. In drug development and chemical synthesis, unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for verifying the presence of key functional groups, thereby confirming the identity of a synthesized molecule.
This guide moves beyond a simple peak list. We will dissect the molecule's structure, predict its characteristic absorption bands based on established principles, and compare these predictions with the empirical spectra of its core structural motifs: the morpholine ring, the nitroaromatic system, and the ethyl linker. This comparative approach provides a robust framework for spectral interpretation, enabling researchers to confidently identify their target compound and differentiate it from potential precursors or side-products.
Understanding the Molecule: A Functional Group Breakdown
The structure of this compound combines three distinct chemical moieties, each with a unique vibrational signature in the infrared spectrum.
-
Morpholine Ring: A saturated heterocyclic amine containing C-H, C-N, and C-O single bonds. The tertiary amine and ether linkages are key identifiers.
-
p-Nitrophenyl Group: A para-disubstituted benzene ring featuring strong, characteristic absorptions from the aromatic C-H and C=C bonds, and most notably, the nitro (NO₂) group.
-
Ethyl Bridge: The -(CH₂)₂- linker connects the morpholine and nitrophenyl groups, primarily contributing to aliphatic C-H stretching and bending vibrations.
By understanding the expected absorptions for each part, we can build a composite, predicted spectrum for the entire molecule.
Predicted FT-IR Absorption Profile and Comparative Analysis
The power of FT-IR in structural elucidation lies in the correlation between specific bond vibrations and their absorption frequencies (wavenumbers).[1][2] The following table summarizes the predicted characteristic peaks for this compound and compares them with the known absorptions of its structural analogues.
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) for Target Molecule | Comparative Molecule & Its Characteristic Peaks (cm⁻¹) | Significance and Interpretation |
| Aliphatic C-H Stretch | 2950 - 2800 (multiple sharp peaks) | Morpholine: ~2954, 2939, 2907, 2848, 2820[3] | These strong peaks arise from the symmetric and asymmetric stretching of C-H bonds in the morpholine ring and the ethyl bridge. The presence of a tertiary amine often results in a distinct, sharp peak around 2800 cm⁻¹, known as a Bohlmann band, which is a useful diagnostic feature. |
| Aromatic C-H Stretch | 3100 - 3000 (weak to medium) | Nitrobenzene: ~3070[4] | These absorptions, appearing at higher wavenumbers than their aliphatic counterparts, are characteristic of C-H bonds on the benzene ring. |
| Nitro Group (N=O) Asymmetric & Symmetric Stretch | ~1520 (very strong) & ~1345 (strong) | Nitrobenzene: ~1520 and ~1350[5][6] | These are two of the most prominent and diagnostic peaks in the spectrum. The strong absorptions are due to the highly polar N=O bonds. Their presence is a primary confirmation of the nitrophenyl moiety. |
| Aromatic C=C Stretch | ~1600, ~1585, ~1475 (medium to weak) | Nitrobenzene / Phenethylamine: Multiple peaks in the 1600-1450 region[4][7] | These bands, often appearing as a set of sharp absorptions, confirm the presence of the benzene ring. |
| C-O-C (Ether) Stretch | ~1120 (strong) | Morpholine: Strong absorption around 1115 cm⁻¹ | This strong, distinct peak is characteristic of the C-O-C asymmetric stretch within the morpholine ring's ether linkage. Its presence is a key indicator of the intact morpholine heterocycle. |
| C-N (Aliphatic Amine) Stretch | ~1150 - 1050 (medium) | 4-Ethylmorpholine: Data suggests C-N stretches in this region[8] | The stretching vibration of the tertiary C-N bonds in the morpholine ring. This peak may sometimes overlap with the stronger C-O-C ether stretch. |
| Aromatic C-H Out-of-Plane (OOP) Bend | ~850 (strong) | p-Disubstituted Benzenes: Typically 860-800[4] | The position of this strong "oop" band is highly diagnostic of the substitution pattern on the benzene ring. A strong peak around 850 cm⁻¹ is a clear indicator of 1,4- or para-substitution. |
| CH₂ Bending (Scissoring) | ~1465 - 1440 (medium) | Morpholine & Phenethylamine: Peaks observed in this region[3][9] | These vibrations originate from the CH₂ groups in both the morpholine ring and the ethyl linker. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol details the steps for obtaining an FT-IR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples.
Objective: To obtain a clean, high-resolution FT-IR spectrum of solid this compound.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., ZnSe or diamond crystal)
-
Sample of this compound (a few milligrams)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
System Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and CO₂.
-
-
Background Spectrum Acquisition:
-
Causality: A background scan is critical to ratio against the sample scan, thereby removing instrument and environmental absorptions (H₂O, CO₂).
-
Carefully clean the ATR crystal surface with a lint-free wipe dampened with isopropyl alcohol. Allow it to fully evaporate.
-
Lower the ATR anvil to ensure no sample is present and initiate the "Collect Background" command in the instrument software. A typical background scan co-adds 16 or 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Raise the ATR anvil.
-
Using a clean spatula, place a small amount of the solid this compound powder onto the center of the ATR crystal. Only a thin, even layer covering the crystal is needed.
-
Lower the anvil and apply consistent pressure using the built-in torque knob until the software indicates sufficient contact. Good crystal-sample contact is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Collect Sample" command. The software will acquire the sample interferogram, perform a Fast Fourier Transform, and ratio it against the stored background spectrum to produce the final absorbance spectrum.
-
Use the same number of scans as the background for optimal noise cancellation.
-
-
Data Analysis and Cleaning:
-
After the scan is complete, raise the anvil and carefully clean the sample off the crystal and anvil tip using a solvent-dampened wipe.
-
Use the software's peak-picking tool to label the wavenumbers of the key absorption bands.
-
Compare the obtained peak positions with the predicted values in the table above to confirm the compound's identity.
-
Visualizing the Workflow
A clear experimental workflow ensures reproducibility and minimizes error.
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Conclusion
The FT-IR spectrum of this compound provides a unique chemical fingerprint defined by several key absorptions. The most diagnostic peaks are the very strong asymmetric and symmetric stretches of the nitro group (~1520 and ~1345 cm⁻¹), the strong C-O-C ether stretch of the morpholine ring (~1120 cm⁻¹), and the strong out-of-plane bending band indicating para-substitution on the aromatic ring (~850 cm⁻¹). By comparing an experimentally obtained spectrum to this predicted profile and the spectra of its constituent parts, researchers can achieve a high degree of confidence in the structural verification of their synthesized material.
References
-
Wikipedia. Infrared spectroscopy correlation table. [Online]. Available: [Link][1]
-
Scribd. IR Correlation Table. [Online]. Available: [Link][5]
-
Ma, J., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. [Online]. Available: [Link][3]
-
Saint Augustine's University. (2026). Ir Correlation Table: Decoding Hidden Relationships in Data with Precision. [Online]. Available: [Link][2]
-
ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Online]. Available: [Link][10]
-
chemeurope.com. Infrared spectroscopy correlation table. [Online]. Available: [Link][4]
-
Google Books. Infrared Spectroscopy Correlation Table. [Online]. Available: [11]
-
ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. [Online]. Available: [Link][8]
-
ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Online]. Available: [Link][12]
-
PubChem. Phenethylamine | C8H11N | CID 1001. [Online]. Available: [Link][9]
-
De Ruyver, B., et al. (1996). Identification of α-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology. [Online]. Available: [Link][7]
-
ResearchGate. FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c).... [Online]. Available: [Link][6]
Sources
- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 2. explore.st-aug.edu [explore.st-aug.edu]
- 3. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 4. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infrared Spectroscopy Correlation Table - Google Books [books.google.com]
- 12. researchgate.net [researchgate.net]
Technical Comparison: 4-[2-(4-Nitrophenyl)ethyl]morpholine vs. Standard Morpholine Linkers
Executive Summary
4-[2-(4-Nitrophenyl)ethyl]morpholine (hereinafter NPEM ) represents a specialized "latent" linker strategy in medicinal chemistry. Unlike direct alkylating agents (e.g., 4-(2-chloroethyl)morpholine) or active amine linkers, NPEM utilizes a nitro-masked aniline moiety. This structure offers a distinct advantage: orthogonal stability . The nitro group remains inert during harsh upstream synthetic transformations, serving as a built-in protecting group that can be selectively activated (reduced) to a primary amine only when bioconjugation or scaffold extension is required.
This guide compares NPEM against its two primary functional alternatives: the Reactive Alkylator (Chloro-analog) and the Active Amine (Amino-analog), focusing on synthetic utility in the production of Class III antiarrhythmics (e.g., Dofetilide) and Sigma-1 receptor ligands.
Part 1: Chemical Architecture & Physicochemical Properties
The selection of a morpholine linker dictates the solubility and purification strategy of the intermediate steps. NPEM offers a lipophilic profile that facilitates organic phase purification, avoiding the zwitterionic handling issues often associated with amino-morpholines.
Table 1: Physicochemical Comparison of Morpholine Linkers[1]
| Feature | NPEM (Subject) | Comparator A: Chloro-Analog | Comparator B: Amino-Analog |
| Chemical Name | This compound | 4-(2-Chloroethyl)morpholine | 4-[2-(4-Aminophenyl)ethyl]morpholine |
| Role | Latent Precursor | Electrophilic Alkylator | Nucleophilic Scaffold |
| Reactive Handle | Nitro ( | Alkyl Chloride ( | Aniline ( |
| LogP (Est.) | ~2.3 (Moderate Lipophilicity) | ~0.8 (Hydrophilic) | ~1.1 (Amphiphilic) |
| Storage Stability | High (Oxidation resistant) | Low (Self-polymerization risk) | Moderate (Oxidation prone) |
| Primary Utility | Late-stage activation (Reduction) | Early-stage alkylation | Direct amide coupling |
Key Insight: The Chloro-analog is prone to spontaneous intramolecular cyclization (forming a reactive aziridinium ion), leading to dimerization. NPEM eliminates this risk, allowing for long-term storage and bulk scale-up without degradation.
Part 2: Synthetic Utility & Activation Strategy
The primary value of NPEM lies in its "Masked Reactivity." In complex multi-step synthesis, free amines (Comparator B) often require protection (e.g., Boc, Cbz) to prevent unwanted N-alkylation or oxidation. NPEM bypasses the need for external protecting groups.
Mechanism of Action: The "Nitro-Masking" Advantage
-
Inertness: The nitro group withstands acidic hydrolysis, basic alkylation, and oxidative conditions that would destroy an aniline.
-
Crystallinity: The nitro-aromatic system often yields crystalline solids, whereas amino-alkyl morpholines frequently result in viscous oils requiring high-vacuum distillation or chromatography.
-
Activation: The nitro group is converted to the active aniline via catalytic hydrogenation (Protocol A) only after the morpholine tail is securely installed.
Comparative Reactivity Profile
-
vs. Chloro-Linkers: Chloro-linkers are used to install the morpholine chain onto a phenol or amine. However, if the target scaffold is sensitive to strong bases (required for alkylation), this route fails. NPEM is the product of such a reaction but serves as the stable intermediate for the next step (aniline coupling).
-
vs. Amino-Linkers: Direct use of the amino-analog risks "double alkylation" or poisoning of metal catalysts due to the free amine's coordination ability. NPEM prevents catalyst poisoning during upstream steps.
Part 3: Experimental Protocols
Protocol A: Chemoselective Activation (Nitro Reduction)
This protocol converts NPEM into the active aniline for subsequent coupling (e.g., Dofetilide synthesis).
Reagents:
-
Substrate: NPEM (1.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Solvent: Methanol or Ethanol (0.1 M concentration)
-
Hydrogen Source:
gas (balloon pressure) or Formic Acid (transfer hydrogenation)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction flask with NPEM and dissolve in Methanol. Ensure complete dissolution (sonicate if necessary).
-
Inerting: Purge the vessel with Nitrogen (
) for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C under
flow. Caution: Dry Pd/C is pyrophoric. -
Hydrogenation: Switch the atmosphere to
. Stir vigorously at Room Temperature (25°C) for 4–6 hours. -
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (UV active, yellow spot) will disappear, replaced by a lower Rf spot (amine, stains with Ninhydrin).
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The resulting aniline is typically used immediately or stored as an HCl salt to prevent oxidation.
Protocol B: Quality Control (Impurity Profiling)
Differentiation between the Nitro (NPEM) and Amino forms is critical.
-
HPLC Method: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA).
-
Detection:
-
NPEM: Strong absorbance at 254 nm and ~300 nm (Nitro charge transfer band).
-
Amino-Analog: Absorbance at 254 nm, loss of 300 nm band, shift to lower retention time (more polar).
-
Part 4: Visualization of Strategic Workflow
The following diagram illustrates the strategic advantage of using NPEM in the synthesis of sulfonamide-based antiarrhythmics (like Dofetilide analogs). It highlights how the nitro group acts as a "Gatekeeper."
Figure 1: Strategic workflow comparing the robust NPEM pathway (Blue/Green) versus the risky direct amine route (Red). The Nitro group protects the molecule until the final coupling stage.
References
-
Synthesis of Class III Antiarrhythmics: Cross, P. E., et al. "Selective Class III Antiarrhythmic Agents. 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry, vol. 33, no. 4, 1990, pp. 1151–1155.
-
Morpholine Linker Properties: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880.
-
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation: A versatile system." Synthesis, vol. 1988, no. 01, 1988, pp. 91–95.
-
Dofetilide Process Chemistry: "Process for the preparation of Dofetilide intermediates." Technical Disclosure Commons, 2022.
Comparative Reactivity Guide: 4-Nitrophenethyl Bromide vs. Chloride with Morpholine
The following guide provides a comprehensive technical comparison of the reactivity of 4-nitrophenethyl bromide versus 4-nitrophenethyl chloride in nucleophilic substitution reactions with morpholine.
Executive Summary
In the synthesis of 4-[2-(4-nitrophenyl)ethyl]morpholine , the choice between 4-nitrophenethyl bromide and 4-nitrophenethyl chloride dictates the reaction kinetics, impurity profile, and required conditions.
-
4-Nitrophenethyl Bromide: Exhibits superior reactivity (approx. 50–100x faster) due to the weaker C-Br bond and better leaving group ability of bromide. However, it is more prone to E2 elimination side reactions yielding 4-nitrostyrene, driven by the acidity of the
-protons enhanced by the 4-nitro group. -
4-Nitrophenethyl Chloride: Significantly slower kinetics requiring elevated temperatures or iodide catalysis (Finkelstein conditions). While less prone to spontaneous elimination during storage, the harsher conditions required to drive the substitution can paradoxically increase thermal degradation products.
Mechanistic Principles
The Reaction Pathways
The reaction between a 2-arylethyl halide and morpholine involves a competition between bimolecular nucleophilic substitution (
-
Primary Pathway (
): Morpholine attacks the -carbon, displacing the halide to form the tertiary amine product. -
Competing Pathway (
): Morpholine (acting as a base) abstracts a -proton, leading to the expulsion of the halide and formation of 4-nitrostyrene.
Impact of the 4-Nitro Group:
The electron-withdrawing nitro group (
-
Increases Electrophilicity: It pulls electron density from the alkyl chain, making the
-carbon more susceptible to nucleophilic attack (enhancing ). -
Increases Acidity: It stabilizes the developing negative charge in the transition state for proton abstraction, significantly increasing the acidity of the
-hydrogens (enhancing ).
Leaving Group Physics (Br vs. Cl)
The reactivity difference is governed by the bond dissociation energy (BDE) and the basicity of the leaving group.
| Feature | Bromide (Br) | Chloride (Cl) | Mechanistic Implication |
| Bond Length | ~1.94 Å | ~1.78 Å | C-Br bond is longer and weaker. |
| Leaving Group Ability | Excellent ( | Good ( | Bromide departs more readily in the transition state. |
| Polarizability | High | Moderate | Br stabilizes the transition state better than Cl. |
Reaction Pathway Diagram
The following diagram illustrates the kinetic bifurcation between the desired substitution and the elimination side reaction.
Caption: Kinetic bifurcation showing the competition between nucleophilic substitution (SN2) and elimination (E2).
Comparative Experimental Data
The following data summarizes the expected performance based on kinetic trends for phenethyl systems activated by electron-withdrawing groups.
| Parameter | 4-Nitrophenethyl Bromide | 4-Nitrophenethyl Chloride |
| Relative Rate ( | 100 (Reference) | ~1 - 2 |
| Reaction Temp | 25°C - 60°C | 80°C - 120°C (Reflux) |
| Time to Completion | 1 - 4 Hours | 12 - 24 Hours |
| Primary Impurity | 4-Nitrostyrene (via E2) | Unreacted Starting Material |
| Solvent Suitability | Acetonitrile, Ethanol, DMF | DMF, Toluene (requires higher BP) |
| Catalyst Need | None | Potassium Iodide (KI) - Finkelstein |
Key Insight: While the bromide reacts faster, the reaction must be monitored closely to prevent "over-cooking," which favors the thermodynamic elimination product. The chloride requires iodide catalysis (0.1 eq KI) to proceed at a reasonable rate without excessive heating.
Optimized Experimental Protocols
Protocol A: Reaction with 4-Nitrophenethyl Bromide
Objective: Maximize yield while suppressing E2 elimination.
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrophenethyl bromide (1.0 eq, 10 mmol) in anhydrous Acetonitrile (30 mL).
-
Addition: Add Morpholine (2.2 eq, 22 mmol) dropwise at 0°C.
-
Note: Using excess morpholine acts as both the nucleophile and the scavenger for the HBr generated.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Monitor: Check via TLC (Hexane/EtOAc 7:3). The bromide spot (
) should disappear.
-
-
Workup:
-
Evaporate solvent under reduced pressure.[1]
-
Redissolve residue in DCM (50 mL) and wash with saturated
(2 x 30 mL) to remove morpholine salts. -
Wash with water, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Reaction with 4-Nitrophenethyl Chloride (Finkelstein Modification)
Objective: Activate the unreactive chloride using in-situ halogen exchange.
-
Preparation: Dissolve 4-nitrophenethyl chloride (1.0 eq) and Potassium Iodide (0.2 eq) in DMF or 2-Butanone (MEK).
-
Activation: Stir at 50°C for 30 minutes. This generates the transient, highly reactive iodide species.
-
Addition: Add Morpholine (2.5 eq) and Potassium Carbonate (
, 1.5 eq).-
Note: An inorganic base is preferred here to prevent morpholine from forming quaternary salts with the less reactive chloride.
-
-
Reaction: Heat to 80–90°C for 12–16 hours.
-
Workup: Pour into ice water (precipitates product in many cases) or extract with EtOAc.
Troubleshooting & Optimization Logic
Workflow for Impurity Management
The presence of 4-nitrostyrene (distinctive alkene protons in NMR at
Caption: Decision tree for mitigating elimination side-products during synthesis.
Critical Controls
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate
but also enhance the basicity of morpholine, potentially increasing E2. If elimination is high, switch to Ethanol (protic solvents solvate the nucleophile/base, reducing its basicity more than its nucleophilicity). -
Stoichiometry: Avoid large excesses of morpholine if using the bromide. Use exactly 2.0–2.2 equivalents.
References
-
Mechanism of Nucleophilic Substitution vs.
-
Kinetics of Phenethyl Halides
- National Institute of Standards and Technology (NIST).
-
[Link]
-
Synthesis of 4-(4-Nitrophenyl)
- MDPI Molbank. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." (Analogous synthesis conditions).
-
[Link]
-
Reaction of Phenethyl Bromide with Amines
Sources
Safety Operating Guide
Personal protective equipment for handling 4-[2-(4-Nitrophenyl)ethyl]morpholine
This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS: 210158-20-6).
As a research-grade organic intermediate containing both a nitro-aromatic system and a morpholine ring, this compound presents a dual hazard profile: potential cytotoxicity associated with nitro-aromatics and the skin permeation/basicity risks inherent to morpholine derivatives. The protocols below adhere to a Precautionary Principle —treating the substance as a potential sensitizer and systemic toxin in the absence of complete toxicological datasets.
Part 1: Hazard Assessment & Risk Profile
Before selecting PPE, you must understand the why behind the protection. This compound is not just a generic "irritant"; its structure dictates specific biological risks.
| Structural Feature | Associated Hazard | Operational Implication |
| Morpholine Ring | Skin Absorption & Basicity | The ether-amine structure increases lipophilicity, facilitating dermal penetration. Standard latex gloves are insufficient. |
| Nitro Group (-NO₂) | Metabolic Toxicity | Nitro-aromatics can be reduced metabolically to reactive hydroxylamines or amines, posing potential genotoxic or methemoglobinemia risks. |
| Ethyl Linker | Physical State (Solid) | Increases molecular weight (236.27 g/mol ), rendering the compound a solid. Dust inhalation becomes the primary exposure vector. |
Part 2: Personal Protective Equipment (PPE) Strategy
The following PPE selection is based on preventing two specific failure modes: dust inhalation during weighing and dermal breakthrough during solvation.
Respiratory Protection
-
Requirement: NIOSH-certified N95 (minimum) or P100 particulate respirator.
-
Rationale: As a solid, the primary vector is airborne dust. Simple surgical masks provide no protection against chemical particulates.
-
Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.
Dermal Protection (Gloves)
-
Primary Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: Standard Nitrile (4-5 mil).
-
Outer Glove: Long-cuff Nitrile or Neoprene (to cover lab coat cuffs).
-
-
Rationale: Morpholine derivatives can act as permeation enhancers. Double gloving creates a sacrificial layer; if the outer glove is splashed, it can be stripped immediately without exposing the skin.
-
Contraindication: Do NOT use Latex. Latex is permeable to many organic bases and offers poor resistance to aromatic nitro compounds.
Eye & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Rationale: Safety glasses with side shields are insufficient for fine powders which can bypass the gap between the glass and cheekbone. Goggles provide a sealed environment.
Part 3: Visualization - PPE Decision Logic
The following decision matrix illustrates the required PPE adjustments based on the experimental phase (Solid Handling vs. Solution Phase).
Figure 1: PPE Decision Matrix based on physical state and solvent carrier.[1][2][3][4] Note the escalation to Laminate gloves when halogenated solvents are involved.
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Static Control: Use an anti-static gun or wipe on the weighing boat and spatula. Nitro-aromatics can be static-prone, causing "fly-away" powder that contaminates the balance area.
-
The "Working Zone": Place a disposable absorbent mat (diaper) inside the fume hood. Perform all weighing on this mat.
-
Why? If powder spills, you fold up the mat and dispose of it as solid hazardous waste. You do not need to decontaminate the hood surface.
-
-
Decontamination: After transfer, wipe the balance and surrounding area with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous waste.
Protocol B: Spill Response (Solid)
Do not sweep. Sweeping generates aerosols.
-
Isolate: Alert nearby personnel.
-
Dampen: Gently cover the spill with a paper towel dampened with water or PEG-400 (if available). This prevents dust generation.[1][5][3][4][6]
-
Scoop: Use a plastic scoop or stiff card to lift the dampened powder/towel mixture.
-
Clean: Wash the surface with soap and water, followed by a methanol rinse to remove organic residues.
Part 5: Disposal Logistics
Proper disposal is critical to prevent environmental contamination.[7] Nitro-aromatics are often subject to strict release regulations.
| Waste Category | Composition | Disposal Path |
| Solid Waste | Contaminated gloves, weighing boats, absorbent mats, paper towels. | High-Heat Incineration. Label as "Solid Hazardous Waste: Toxic Organic Solid." |
| Liquid Waste (A) | Mother liquors, reaction mixtures containing halogenated solvents (DCM, Chloroform). | Halogenated Organic Waste. |
| Liquid Waste (B) | Mixtures with Acetone, Methanol, DMSO, or Water. | Non-Halogenated Organic Waste. |
Critical Note: Do not mix this compound with strong oxidizers (e.g., concentrated nitric acid) in the waste stream, as the nitro group contributes to an energetic profile that could be destabilized.
Part 6: Emergency Response Workflow
Figure 2: Immediate emergency response actions. Note the specific prohibition of alcohol for skin cleanup to prevent enhanced absorption.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 62440, 4-(2-Nitrobutyl)morpholine (Analogous Hazard Data). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2025). Skin Notation Profiles: Morpholine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
